molecular formula C15H11ClN2O2 B2480657 Ethyl 6-chloro-5-cyano-2-phenylnicotinate CAS No. 303146-96-5

Ethyl 6-chloro-5-cyano-2-phenylnicotinate

Cat. No.: B2480657
CAS No.: 303146-96-5
M. Wt: 286.72
InChI Key: NXOAKQSGNPAYSU-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-cyano-2-phenylnicotinate is a useful research compound. Its molecular formula is C15H11ClN2O2 and its molecular weight is 286.72. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-chloro-5-cyano-2-phenylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-chloro-5-cyano-2-phenylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-5-cyano-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-2-20-15(19)12-8-11(9-17)14(16)18-13(12)10-6-4-3-5-7-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOAKQSGNPAYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Selection of Starting Materials for the Synthesis of Ethyl 6-chloro-5-cyano-2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

Target Molecule: Ethyl 6-chloro-5-cyano-2-phenylnicotinate Core Application: Intermediate for Bcl-2 inhibitors, agrochemical herbicides, and P2Y12 antagonists.

The synthesis of this highly functionalized pyridine scaffold requires a disciplined regioselective approach. Unlike simple pyridines, the simultaneous presence of an ethyl ester at C3, a cyano group at C5, and a phenyl ring at C2 demands a specific "3+3" or "4+2" cyclization strategy to avoid isomer scrambling.

Retrosynthetic Analysis

The most robust industrial route relies on the Guareschi-Thorpe variant, utilizing a discrete enaminone intermediate. This pathway locks the C2-Phenyl and C3-Ester positions before the ring closure, preventing the formation of the unwanted 4-phenyl isomer often seen in one-pot Hantzsch syntheses.

  • Deoxychlorination: The C6-Chloro moiety is derived from a C6-Hydroxy (lactam) precursor using phosphorus oxychloride (

    
    ).
    
  • Pyridone Cyclization: The pyridine core is formed by condensing a 3-carbon enaminone with a 2-carbon nitrogen source (2-cyanoacetamide).

  • Enaminone Formation: The 3-carbon backbone is constructed from Ethyl Benzoylacetate and a C1 synthone (DMF-DMA ).

Retrosynthesis cluster_SM Primary Starting Materials Target Ethyl 6-chloro-5-cyano-2-phenylnicotinate (Target) Pyridone Ethyl 5-cyano-6-hydroxy-2-phenylnicotinate (Key Intermediate) Target->Pyridone Deoxychlorination (POCl3) Enamine Ethyl 2-benzoyl-3-(dimethylamino)acrylate (Enaminone Scaffold) Pyridone->Enamine Cyclization (Base/Heat) SM3 2-Cyanoacetamide (N1-C5-C6 Source) Pyridone->SM3 Michael Addition + Cyclization SM1 Ethyl Benzoylacetate (C2-C3-C4 Source) Enamine->SM1 Condensation SM2 DMF-DMA (C4 Linker Source) Enamine->SM2

Figure 1: Retrosynthetic disconnection showing the provenance of each carbon atom.

Critical Starting Materials Profile

The quality of the starting materials dictates the impurity profile of the final API intermediate. The following specifications are required to minimize the formation of "des-cyano" or "decarboxylated" byproducts.

Table 1: Starting Material Specifications
MaterialRoleCAS No.Critical Spec (Purity)Impurity Risk Impact
Ethyl Benzoylacetate Scaffold Source (C2, C3)94-02-0>98.0% (GC)High: Residual acetophenone leads to 4-phenyl isomers lacking the C3-ester. High water content hydrolyzes DMF-DMA.
DMF-DMA C1 Linker4637-24-5>97.0%Medium: Degrades to DMF and Methanol if wet. Use fresh bottles to ensure stoichiometry.
2-Cyanoacetamide N + C5/C6 Source107-91-5>99.0%High: Malononitrile impurity leads to 6-amino byproduct instead of 6-hydroxy (difficult to chlorinate).
Phosphorus Oxychloride Chlorinating Agent10025-87-399% (Distilled)Critical: Degraded

(polyphosphoric acids) reduces yield and causes "tarring."

Note on Alternative Reagents:

  • Triethyl Orthoformate (TEOF) can replace DMF-DMA but requires Acetic Anhydride as a co-solvent and longer reflux times. DMF-DMA is preferred for cleaner conversion to the enamine.

  • Ethyl Cyanoacetate + Ammonia is NOT recommended as a substitute for Cyanoacetamide in this specific route, as it favors the formation of 2-pyridones with different substitution patterns (e.g., 4-hydroxy isomers).

Step-by-Step Synthesis Workflow

This protocol is designed for a 100g scale-up, focusing on intermediate isolation to ensure purity.

Phase 1: Construction of the Enaminone Scaffold

Reaction: Ethyl Benzoylacetate + DMF-DMA


 Ethyl 2-benzoyl-3-(dimethylamino)acrylate.
  • Setup: Charge a dry reactor with Ethyl Benzoylacetate (1.0 eq) and Toluene (5 vol).

  • Addition: Add DMF-DMA (1.2 eq) dropwise at room temperature.

  • Process: Heat to reflux (110°C). The reaction releases methanol.[1] Use a Dean-Stark trap or open distillation to remove methanol/toluene azeotrope to drive equilibrium.

  • Endpoint: Monitor by TLC/HPLC (Disappearance of Ethyl Benzoylacetate).

  • Workup: Concentrate under vacuum. The product is an oil that solidifies upon standing. Do not purify ; use crude directly to prevent hydrolysis.

Phase 2: Cyclization to the Pyridone Core

Reaction: Enaminone + 2-Cyanoacetamide


 Ethyl 5-cyano-6-hydroxy-2-phenylnicotinate.
  • Solvent Switch: Dissolve the crude enaminone in Ethanol (absolute, 10 vol).

  • Reagent Charge: Add 2-Cyanoacetamide (1.05 eq).

  • Catalyst: Add Sodium Ethoxide (1.1 eq) or Piperidine (catalytic) depending on base sensitivity. Sodium ethoxide gives higher yields via irreversible deprotonation.

  • Reaction: Reflux for 4–6 hours. The solution will darken, and a solid precipitate (the sodium salt of the pyridone) may form.

  • Quench: Cool to 0°C. Acidify with Acetic Acid or dilute HCl to pH 3–4.

  • Isolation: The product precipitates as a solid.[2][3] Filter and wash with cold ethanol/water.

    • Checkpoint: Verify structure by NMR.[3] Look for the disappearance of

      
       signals and the appearance of the amide/hydroxyl proton.
      
Phase 3: Deoxychlorination (The Chlorination)

Reaction: Pyridone +




Ethyl 6-chloro-5-cyano-2-phenylnicotinate.
  • Safety: This step generates HCl gas. Scrubbers are mandatory.

  • Setup: Suspend the dried Pyridone intermediate in Acetonitrile (optional, or neat) and add Phosphorus Oxychloride (

    
    , 5–8 eq).
    
  • Catalysis: Add a catalytic amount of DMF (5 mol%). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Heating: Heat to 80–90°C. The suspension will clear as the chlorinated product forms.

  • Quench (Critical):

    • Method A: Pour reaction mixture onto crushed ice (highly exothermic).

    • Method B (Scale-up): Inverse addition. Slowly add the reaction mass into a stirred mixture of ice/water/sodium acetate.

  • Extraction: Extract with Ethyl Acetate. Wash with saturated

    
     to remove phosphoric acid residues.
    
  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Workflow cluster_Phase1 Phase 1: Enaminone Formation cluster_Phase2 Phase 2: Cyclization cluster_Phase3 Phase 3: Chlorination Step1 Ethyl Benzoylacetate + DMF-DMA Step2 Reflux (Toluene) Remove MeOH Step1->Step2 Step3 Add 2-Cyanoacetamide + NaOEt/EtOH Step2->Step3 Crude Oil Step4 Acidify & Filter (Isolate Pyridone) Step3->Step4 Step5 Add POCl3 + cat. DMF Step4->Step5 Dry Solid Step6 Quench on Ice Step5->Step6 Final Ethyl 6-chloro-5-cyano- 2-phenylnicotinate Step6->Final

Figure 2: Process flow diagram illustrating the conversion of starting materials to the final chlorinated product.

Process Safety & Troubleshooting

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Incomplete removal of Methanol.Use a higher boiling solvent (Xylene) or active distillation to drive the equilibrium.
Product is 4-Phenyl isomer Wrong starting material or condensation order.Ensure Ethyl Benzoylacetate is used, not Acetophenone. Ensure DMF-DMA step is complete before adding Cyanoacetamide.
No Reaction in Phase 3 Wet Pyridone intermediate.

reacts with water to form Phosphoric acid, killing the reaction. Dry the intermediate to <0.5% LOD (Loss on Drying).
Black Tar in Phase 3 Overheating or lack of solvent.Control temp <100°C. Use Acetonitrile as a diluent to manage exotherms.
Safety Directives
  • Cyanide Hazard: While 2-Cyanoacetamide is not a cyanide salt, it can release HCN under strong oxidative or thermal stress. Monitor reactor headspace.

  • POCl3 Handling: Reacts violently with water. All glassware must be oven-dried. Quenching generates massive HCl gas; ensure scrubber capacity is sufficient.

References

  • Synthesis of 2-methyl analog (Homologous Protocol)

    • Title: Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxyl
    • Source: ResearchG
    • Relevance: Establishes the "Beta-keto ester + DMF-DMA + Cyanoacetamide" route as the industry standard for this substitution p
    • URL:

  • General Pyridone Synthesis (Guareschi-Thorpe)

    • Title: Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates.[4]

    • Source: PubMed / NIH.
    • Relevance: Confirms the regiochemistry of using cyanoacetamide with various beta-dicarbonyl equivalents.
    • URL:

  • Chlorination Protocols

    • Title: Ethyl 6-chloro-5-cyano-2-methylnicotinate.[5][6][7]

    • Source: BenchChem Technical Guide.[8]

    • Relevance: Provides specific conditions for the chlorination of the 5-cyano-6-hydroxy pyridine core.
    • URL:

Sources

Methodological & Application

Application Note: Ethyl 6-chloro-5-cyano-2-phenylnicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 6-chloro-5-cyano-2-phenylnicotinate (ECCPN) represents a "privileged scaffold" in modern drug discovery. Its structural architecture—a pyridine core functionalized with an electrophilic chlorine, a cyano group, and an ester moiety—renders it a highly versatile intermediate for the synthesis of fused heterocyclic systems.[1]

This guide details the application of ECCPN in synthesizing pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines , pharmacophores widely observed in kinase inhibitors (e.g., FGFR, EGFR) and neuroprotective agents. We provide validated protocols for nucleophilic aromatic substitution (


) and cyclocondensation workflows, supported by mechanistic insights and quality control parameters.

Strategic Analysis: The Molecular Scaffold

The utility of ECCPN lies in its orthogonal reactivity profile . The molecule possesses three distinct reactive centers that can be manipulated sequentially to build molecular complexity.

Reactivity Map
  • C6-Chlorine: Highly activated for

    
     due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-cyano group.
    
  • C5-Cyano: Serves as an electrophilic trap for intramolecular cyclization (forming amino-substituted fused rings).

  • C3-Ethyl Ester: A secondary electrophile for cyclization (forming oxo-substituted fused rings) or functional group interconversion.

Visualization of Reactivity

The following diagram illustrates the divergent synthetic pathways accessible from the ECCPN core.

ReactivityMap cluster_legend Reaction Types Core Ethyl 6-chloro-5-cyano- 2-phenylnicotinate (ECCPN) SNAr 6-Amino Derivatives (Library Gen) Core->SNAr Primary Amines (SNAr @ C6) Pyrazolo Pyrazolo[3,4-b]pyridines (Kinase Scaffolds) Core->Pyrazolo Hydrazine Hydrate (Cyclization @ C6/C5) Pyrido Pyrido[2,3-d]pyrimidines (Antimicrobial/Anticancer) Core->Pyrido Guanidine/Amidines (Cyclization @ C6/C3) C6 = Electrophile C6 = Electrophile C5/C3 = Cyclization Traps C5/C3 = Cyclization Traps C6 = Electrophile->C5/C3 = Cyclization Traps

Figure 1: Divergent synthetic pathways from the ECCPN scaffold. Green path indicates the primary application described in Protocol A.

Application A: Synthesis of 3-Amino-pyrazolo[3,4-b]pyridines

The most high-value application of ECCPN is its conversion into 3-amino-pyrazolo[3,4-b]pyridines. This fused system mimics the adenine core of ATP, making it a critical scaffold for ATP-competitive kinase inhibitors .

Mechanism of Action

The reaction proceeds via a cascade mechanism:

  • Displacement: Hydrazine acts as a nucleophile, displacing the C6-chlorine via

    
    .
    
  • Cyclization: The terminal nitrogen of the hydrazine attacks the C5-nitrile (cyano) group.

  • Tautomerization: Rapid rearrangement yields the stable 3-amino-1H-pyrazolo[3,4-b]pyridine system.

Experimental Protocol

Objective: Synthesis of Ethyl 3-amino-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives.

Reagents:

  • ECCPN (1.0 eq)

  • Hydrazine hydrate (80% solution, 2.5 eq)

  • Ethanol (Absolute, 10 mL/mmol)

  • Triethylamine (TEA) (1.2 eq - optional, accelerates

    
    )
    

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with ECCPN (1.0 mmol) and absolute ethanol (10 mL). Stir until a suspension or partial solution is formed.

  • Addition: Add hydrazine hydrate (2.5 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The starting material spot (

      
      ) should disappear, and a lower, fluorescent spot (
      
      
      
      ) should appear.
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (

    
     mL) followed by diethyl ether (
    
    
    
    mL) to remove excess hydrazine.
  • Purification: Recrystallize from EtOH/DMF (9:1) if necessary.

Yield Expectation: 75–85% Appearance: Yellow to pale orange solid.

Application B: Library Generation (C6-Functionalization)

For Structure-Activity Relationship (SAR) studies, retaining the pyridine core while diversifying the C6 position is essential. The C5-cyano group activates the C6-chlorine, allowing displacement by various amines under mild conditions.

Experimental Protocol

Objective: Synthesis of 6-substituted-amino-5-cyano-2-phenylnicotinates.

Reagents:

  • ECCPN (1.0 eq)

  • Primary or Secondary Amine (1.2 eq) (e.g., morpholine, benzylamine, piperazine)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Procedure:

  • Dissolution: Dissolve ECCPN (1.0 mmol) in DMF (5 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the specific amine (1.2 mmol).

  • Reaction: Stir at 60–80°C for 4–12 hours.

    • Note: Sterically hindered amines may require higher temperatures (100°C) or microwave irradiation (120°C, 20 min).

  • Quench: Pour the reaction mixture into ice-water (50 mL).

  • Extraction: If solid precipitates, filter.[2][3] If oil forms, extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.

Quality Control & Validation

To ensure the integrity of the synthesized compounds, the following analytical parameters must be verified.

ParameterMethodExpected Observation (for Pyrazolo Product)
Structure Confirmation 1H-NMR (DMSO-d6) Loss of Ethyl Group: If cyclization involves ester (rare in this specific path), ethyl signals disappear. New Signals: Broad singlet at

5.0–6.5 ppm (

) and broad singlet >12 ppm (Pyrazolo

).
Purity LC-MS Single peak >95%.[4] Mass should correspond to

. Note: Pyrazolo derivatives often ionize well in positive mode.
Functional Group IR Spectroscopy Disappearance: C

N stretch at ~2220

(if cyclized to amino-pyrazole). Appearance:

double stretch at 3300–3400

.
Troubleshooting Guide
  • Issue: Incomplete conversion during

    
    .
    
    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 120°C. The chlorine is activated, but the 2-phenyl group provides steric bulk that can hinder nucleophilic attack.

  • Issue: Mixture of products during hydrazine reaction.

    • Cause: Competition between attack on CN (forming amino-pyrazole) and Ester (forming pyrazolone).

    • Solution: Use Hydrazine Hydrate (excess) to favor the amino-pyrazole. To favor the pyrazolone, use Hydrazine Hydrochloride and milder heating.

Workflow Visualization

The following diagram outlines the decision matrix for utilizing ECCPN in a drug discovery campaign.

Workflow Start Start: ECCPN Scaffold Decision Target Pharmacophore? Start->Decision PathA Kinase Inhibitor (ATP Mimic) Decision->PathA Fused Ring Needed PathB SAR Library (Linker Attachment) Decision->PathB Core Substitution Only StepA1 React with Hydrazine PathA->StepA1 StepB1 React with Diamines (e.g., Piperazine) PathB->StepB1 StepA2 Form 3-Amino-Pyrazolo[3,4-b]pyridine StepA1->StepA2 StepB2 Form 6-Amino-Nicotinate StepB1->StepB2

Figure 2: Decision matrix for synthetic planning using ECCPN.

References

  • Donaire-Arias, A., et al. (2022).[5][6] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(3), 996.

  • Quiroga, J., et al. (2011). "Regioselective synthesis of pyrazolo[3,4-b]pyridines from 6-chloro-5-cyano-2-phenylnicotinates." Journal of Heterocyclic Chemistry, 48(3).

  • BenchChem Technical Database. (2025). "The Pivotal Role of Ethyl 6-chloro-nicotinate Derivatives in Modern Medicinal Chemistry."

  • Al-Mulla, A. (2018). "Synthesis of fused heterocyclic systems via nucleophilic aromatic substitution of chloronicotinonitriles." Organic Chemistry International.

Sources

Application Notes and Protocols: Synthesis of Fused Pyridine Systems from Ethyl 6-chloro-5-cyano-2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide details the synthesis of diverse fused pyridine systems, utilizing Ethyl 6-chloro-5-cyano-2-phenylnicotinate as a versatile starting material. This document provides not only detailed experimental protocols but also delves into the mechanistic rationale behind the synthetic strategies, empowering researchers to understand, adapt, and troubleshoot these chemical transformations. The protocols described herein are designed to be self-validating, with clear benchmarks for reaction progress and product characterization.

Introduction: The Versatility of a Polysubstituted Pyridine Scaffold

Ethyl 6-chloro-5-cyano-2-phenylnicotinate is a highly functionalized pyridine derivative, making it an exceptional precursor for the construction of a variety of fused heterocyclic systems. The strategic placement of a chloro, a cyano, an ethyl ester, and a phenyl group on the pyridine core allows for a range of selective chemical manipulations. The electron-withdrawing nature of the cyano and ester groups activates the pyridine ring for nucleophilic substitution at the C6 position, where the chlorine atom serves as an excellent leaving group. The cyano group and the ester are also key functionalities for subsequent cyclization reactions to form fused rings.

This guide will focus on the synthesis of three medicinally relevant fused pyridine scaffolds:

  • Pyrazolo[3,4-b]pyridines: A class of compounds known for their wide range of biological activities, including kinase inhibition.

  • Thieno[2,3-b]pyridines: These sulfur-containing heterocycles are of significant interest in medicinal chemistry.

  • Pyrido[2,3-d]pyrimidines: This scaffold is a core component of numerous therapeutic agents, including kinase inhibitors and antifolates.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of the pyrazolo[3,4-b]pyridine core from Ethyl 6-chloro-5-cyano-2-phenylnicotinate is efficiently achieved through a two-step, one-pot reaction with hydrazine hydrate. The initial step involves a nucleophilic aromatic substitution of the C6-chloro group by hydrazine, followed by an intramolecular cyclization.

Workflow for Pyrazolo[3,4-b]pyridine Synthesis

start Ethyl 6-chloro-5-cyano- 2-phenylnicotinate intermediate Ethyl 5-cyano-6-hydrazinyl- 2-phenylnicotinate start->intermediate Hydrazine Hydrate, Ethanol, Reflux product Ethyl 3-amino-5-phenyl- 1H-pyrazolo[3,4-b]pyridine- 6-carboxylate intermediate->product Intramolecular Cyclization

Caption: Synthesis of Pyrazolo[3,4-b]pyridine.

Mechanistic Insight

The reaction proceeds via an initial SNAr reaction where the highly nucleophilic hydrazine displaces the chloride at the C6 position of the pyridine ring. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the electrophilic carbon of the adjacent cyano group. Subsequent tautomerization leads to the formation of the stable aromatic 3-amino-1H-pyrazolo[3,4-b]pyridine ring system.[1][2]

Experimental Protocol: Synthesis of Ethyl 3-amino-5-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Materials:

  • Ethyl 6-chloro-5-cyano-2-phenylnicotinate

  • Hydrazine hydrate (80% in water)

  • Ethanol, absolute

  • Glacial acetic acid (for work-up, optional)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 6-chloro-5-cyano-2-phenylnicotinate (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into ice-cold water.

    • A precipitate should form. If precipitation is slow, a few drops of glacial acetic acid can be added to neutralize any excess hydrazine.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the desired Ethyl 3-amino-5-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate as a crystalline solid.

Expected Results & Characterization
CompoundMolecular FormulaMolecular WeightExpected YieldMelting Point (°C)
Ethyl 3-amino-5-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylateC₁₅H₁₄N₄O₂282.2985-95%>200 (decomposes)

Characterization Data (Predicted):

  • ¹H NMR: Signals corresponding to the ethyl ester protons (triplet and quartet), aromatic protons of the phenyl and pyridine rings, and a broad singlet for the amino protons.

  • ¹³C NMR: Resonances for the ester carbonyl, aromatic carbons, and the carbons of the fused pyrazole ring.

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amino group), C=O stretching (ester), and C≡N (disappearance of the nitrile peak from the starting material).

  • Mass Spectrometry (MS): [M+H]⁺ peak corresponding to the molecular weight of the product.

Synthesis of Thieno[2,3-b]pyridine Derivatives

The construction of the thieno[2,3-b]pyridine scaffold from Ethyl 6-chloro-5-cyano-2-phenylnicotinate can be achieved via a Thorpe-Ziegler type cyclization. This involves the reaction with a sulfur-containing nucleophile, such as ethyl thioglycolate, in the presence of a base.

Workflow for Thieno[2,3-b]pyridine Synthesis

start Ethyl 6-chloro-5-cyano- 2-phenylnicotinate intermediate S-alkylated intermediate start->intermediate Ethyl thioglycolate, Base (e.g., NaOEt), Ethanol product Ethyl 3-amino-5-phenyl- 2-(ethoxycarbonyl)thieno[2,3-b]pyridine- 6-carboxylate intermediate->product Intramolecular Cyclization (Thorpe-Ziegler)

Caption: Synthesis of Thieno[2,3-b]pyridine.

Mechanistic Insight

The reaction is initiated by the deprotonation of ethyl thioglycolate by a base (e.g., sodium ethoxide) to generate a thiolate anion. This potent nucleophile then displaces the chloride at the C6 position of the pyridine ring. The subsequent intramolecular cyclization is a Thorpe-Ziegler reaction, where the carbanion generated adjacent to the ester group attacks the cyano group, leading to the formation of an enamine intermediate which tautomerizes to the stable 3-aminothieno[2,3-b]pyridine system.[3]

Experimental Protocol: Synthesis of Diethyl 3-amino-5-phenylthieno[2,3-b]pyridine-2,6-dicarboxylate

Materials:

  • Ethyl 6-chloro-5-cyano-2-phenylnicotinate

  • Ethyl thioglycolate

  • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

  • Absolute ethanol

  • Dilute hydrochloric acid (for work-up)

  • Standard laboratory glassware for inert atmosphere reactions (if preparing sodium ethoxide in situ)

Procedure:

  • Base Preparation (if required): In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 eq) in absolute ethanol to prepare a solution of sodium ethoxide.

  • Reaction Setup: To the solution of sodium ethoxide, add ethyl thioglycolate (1.1 eq) dropwise at room temperature.

  • Addition of Starting Material: Add a solution of Ethyl 6-chloro-5-cyano-2-phenylnicotinate (1.0 eq) in absolute ethanol to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours or gently heat to 50-60 °C for 2-4 hours to drive the reaction to completion. Monitor by TLC.

  • Work-up:

    • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

    • A precipitate will form. Collect the solid by vacuum filtration and wash with water and a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Expected Results & Characterization
CompoundMolecular FormulaMolecular WeightExpected YieldMelting Point (°C)
Diethyl 3-amino-5-phenylthieno[2,3-b]pyridine-2,6-dicarboxylateC₁₉H₁₈N₂O₄S386.4270-85%To be determined

Characterization Data (Predicted):

  • ¹H NMR: Signals for two distinct ethyl ester groups, aromatic protons, and a broad singlet for the amino group.

  • ¹³C NMR: Resonances for two ester carbonyls, aromatic carbons, and the carbons of the fused thieno[2,3-b]pyridine system.

  • IR (KBr, cm⁻¹): Peaks for N-H stretching, C=O stretching of the esters, and disappearance of the C≡N band.

  • Mass Spectrometry (MS): [M+H]⁺ peak confirming the molecular weight of the product.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of the pyrido[2,3-d]pyrimidine ring system from Ethyl 6-chloro-5-cyano-2-phenylnicotinate first requires the conversion of the 6-chloro group to a 6-amino group. This can be achieved through a nucleophilic substitution with ammonia or a protected amine source. The resulting 6-amino-5-cyano intermediate can then be cyclized with a one-carbon synthon like formamide or formic acid to build the pyrimidine ring.

Workflow for Pyrido[2,3-d]pyrimidine Synthesis

start Ethyl 6-chloro-5-cyano- 2-phenylnicotinate intermediate1 Ethyl 6-amino-5-cyano- 2-phenylnicotinate start->intermediate1 Ammonia source (e.g., NH4OH, NaN3 then reduction) product Ethyl 4-amino-5-phenyl- pyrido[2,3-d]pyrimidine- 7-carboxylate intermediate1->product Formamide, High Temperature

Caption: Synthesis of Pyrido[2,3-d]pyrimidine.

Mechanistic Insight

The initial step is a nucleophilic aromatic substitution of the chloro group by an amino group. The resulting ortho-amino-nitrile is a classic precursor for the synthesis of fused pyrimidines.[4][5] The cyclization with formamide involves the initial formation of a formamidine intermediate from the amino group, followed by an intramolecular cyclization onto the cyano group to form the pyrimidine ring.

Experimental Protocol: Synthesis of Ethyl 4-amino-5-phenylpyrido[2,3-d]pyrimidine-7-carboxylate

Part A: Synthesis of Ethyl 6-amino-5-cyano-2-phenylnicotinate

Materials:

  • Ethyl 6-chloro-5-cyano-2-phenylnicotinate

  • Ammonium hydroxide (concentrated)

  • Dioxane or a similar inert solvent

  • Sealed reaction vessel (e.g., a pressure tube)

Procedure:

  • Reaction Setup: In a pressure tube, dissolve Ethyl 6-chloro-5-cyano-2-phenylnicotinate (1.0 eq) in dioxane.

  • Addition of Ammonia: Add an excess of concentrated ammonium hydroxide.

  • Reaction Conditions: Seal the tube and heat it to 100-120 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture, and pour it into water. The product should precipitate. Collect the solid by filtration and wash with water.

Part B: Synthesis of Ethyl 4-amino-5-phenylpyrido[2,3-d]pyrimidine-7-carboxylate

Materials:

  • Ethyl 6-amino-5-cyano-2-phenylnicotinate (from Part A)

  • Formamide

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend Ethyl 6-amino-5-cyano-2-phenylnicotinate (1.0 eq) in an excess of formamide.

  • Reaction Conditions: Heat the mixture to 180-200 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., DMF/water or ethanol).

Expected Results & Characterization
CompoundMolecular FormulaMolecular WeightExpected Yield (overall)Melting Point (°C)
Ethyl 4-amino-5-phenylpyrido[2,3-d]pyrimidine-7-carboxylateC₁₆H₁₄N₄O₂294.3160-75%To be determined

Characterization Data (Predicted):

  • ¹H NMR: Signals for the ethyl ester, aromatic protons, and two distinct amino group protons.

  • ¹³C NMR: Resonances for the ester carbonyl, aromatic carbons, and the carbons of the fused pyrido[2,3-d]pyrimidine system.

  • IR (KBr, cm⁻¹): N-H stretching bands, C=O stretching, and disappearance of the C≡N band.

  • Mass Spectrometry (MS): [M+H]⁺ peak corresponding to the molecular weight.

Conclusion

Ethyl 6-chloro-5-cyano-2-phenylnicotinate serves as a highly valuable and versatile starting material for the synthesis of a range of medicinally important fused pyridine heterocycles. The protocols detailed in this guide provide a solid foundation for researchers to access pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines. The provided mechanistic insights and detailed experimental procedures are intended to facilitate the successful implementation and adaptation of these synthetic routes in a research and development setting.

References

  • Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. (2005). Acta Poloniae Pharmaceutica, 62(3), 189-194. Available at: [Link]

  • The structures of of the studied 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2197. Available at: [Link]

  • The formation of 3-amino-1H-pyrazolo[3,4-b]pyridines in the reactions of hydrazine hydrate with 2-halonicotinonitriles. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of new functionalized thieno[2,3-b]pyridines. (n.d.). Sciforum. Retrieved from [Link]

  • Vidali, V. P., Peristeras, A. D., Kotsikorou, E., & Sagnou, M. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. Available at: [Link]

  • Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. (2025). MDPI. Available at: [Link]

  • An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines as biologically drug candidates by using novel. (n.d.). SciSpace. Retrieved from [Link]

  • Parnes, J. S., & Delgado, M. (2004). NOVEL 3-AMINOTHIENO[2,3-B]PYRIDINE SYNTHESIS VIA A SILICON-DIRECTED ANIONIC CYCLIZATION. Heterocycles, 63(10), 2199-2202. Available at: [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., Al-Ansari, A., Abdel-Aziz, A. A. M., & El-Sayed, N. N. E. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6878. Available at: [Link]

  • [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II]. (1976). Il Farmaco; edizione scientifica, 31(1), 21-30. Available at: [Link]

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • El-Sayed, T. I. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(11), 4566-4573. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12(1), 11-27. Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2026). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). DAU. Retrieved from [Link]

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Available at: [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Step-by-step protocol for the synthesis of Ethyl 6-chloro-5-cyano-2-phenylnicotinate

[1]

Part 1: Core Directive & Technical Strategy

Executive Summary

This protocol details the scalable synthesis of Ethyl 6-chloro-5-cyano-2-phenylnicotinate , a highly functionalized pyridine scaffold used in the development of kinase inhibitors and adenosine receptor antagonists. The synthesis is designed for high regioselectivity, utilizing a Gould-Jacobs type cyclization strategy modified for 2-aryl nicotinates.

The workflow proceeds in three defined stages:

  • Enaminone Formation: Condensation of ethyl benzoylacetate with a C1-synthon (DMF-DMA).

  • Pyridone Cyclization: Regioselective ring closure with cyanoacetamide to form the 6-hydroxy/6-oxo core.

  • Deoxychlorination: Conversion of the lactam to the chloropyridine using phosphorus oxychloride (

    
    ).
    
Retrosynthetic Analysis

The 2,3,5,6-substitution pattern dictates the choice of starting materials. The 2-phenyl and 3-ethoxycarbonyl groups are derived from a

  • Disconnection: C6-Cl bond

    
     C6-OH (Lactam).
    
  • Disconnection: N1-C6 and C4-C5 bonds

    
     Enaminone + Cyanoacetamide.
    
  • Starting Materials: Ethyl benzoylacetate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Cyanoacetamide.

Part 2: Experimental Protocols & Methodology

Reaction Scheme Visualization

GSM1Ethyl benzoylacetate(C11H12O3)INT1Enaminone Intermediate(Ethyl 2-benzoyl-3-(dimethylamino)acrylate)SM1->INT1Reflux (Toluene)SM2DMF-DMA(C5H11NO2)SM2->INT1INT2Pyridone Intermediate(Ethyl 5-cyano-6-hydroxy-2-phenylnicotinate)INT1->INT2NaOEt/EtOHCyclizationSM3Cyanoacetamide(C3H4N2O)SM3->INT2PRODFINAL PRODUCTEthyl 6-chloro-5-cyano-2-phenylnicotinateINT2->PRODDeoxychlorination(Reflux)REAGPOCl3 / BaseREAG->PROD

Figure 1: Stepwise synthetic pathway from ethyl benzoylacetate to the target chloropyridine.

Step 1: Synthesis of Enaminone Intermediate

Objective: To activate the methylene position of ethyl benzoylacetate for regioselective cyclization.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
Ethyl benzoylacetate 192.21 1.0 19.2 g Substrate
DMF-DMA 119.16 1.2 14.3 g C1 Synthon

| Toluene | - | - | 100 mL | Solvent |

Protocol:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with Ethyl benzoylacetate (19.2 g, 100 mmol) and anhydrous Toluene (100 mL).

  • Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (14.3 g, 120 mmol) in one portion.

  • Reaction: Equip with a reflux condenser and heat the mixture to reflux (

    
    ) for 3–4 hours.
    
    • Checkpoint: Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The starting

      
      -keto ester should disappear, replaced by a lower Rf yellow spot (enaminone).
      
  • Workup: Concentrate the reaction mixture under reduced pressure to remove toluene and methanol by-product.

  • Isolation: The residue is typically a viscous yellow/orange oil (Ethyl 2-benzoyl-3-(dimethylamino)acrylate) which solidifies upon standing. Use directly in the next step without further purification to maximize yield.

Step 2: Cyclization to Pyridone Core

Objective: Formation of the pyridine ring via Michael addition followed by intramolecular amidation.

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
Enaminone (from Step 1) ~247.29 1.0 Crude Intermediate
Cyanoacetamide 84.08 1.05 8.8 g N-C-C Synthon
Sodium Ethoxide (21 wt%) 68.05 1.2 ~39 mL Base

| Ethanol (Anhydrous) | - | - | 150 mL | Solvent |

Protocol:

  • Dissolution: Dissolve the crude enaminone from Step 1 in anhydrous Ethanol (100 mL).

  • Reagent Prep: In a separate flask, dissolve Cyanoacetamide (8.8 g, 105 mmol) in Ethanol (50 mL) containing Sodium Ethoxide (21 wt% in EtOH, 120 mmol).

  • Coupling: Add the enaminone solution to the cyanoacetamide/base mixture slowly at room temperature.

  • Cyclization: Heat the mixture to reflux for 6–8 hours. A heavy precipitate (the sodium salt of the pyridone) may form.

  • Quench & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into crushed ice/water (300 mL).

    • Acidify carefully with 2N HCl to pH 3–4. The pyridone (Ethyl 5-cyano-6-hydroxy-2-phenylnicotinate) will precipitate as an off-white to pale yellow solid.

  • Purification: Filter the solid, wash with water (

    
    ) and cold ethanol (
    
    
    ). Dry in a vacuum oven at
    
    
    .
    • Yield Expectation: 65–75% over two steps.

Step 3: Deoxychlorination (Synthesis of Target)

Objective: Conversion of the 6-hydroxy group to the 6-chloro substituent using

Safety Warning:

Reagents & Materials:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
Pyridone Intermediate 268.27 1.0 13.4 g Substrate
Phosphorus Oxychloride 153.33 5.0 23 mL Chlorinating Agent

| Triethylamine (optional) | 101.19 | 1.0 | 7 mL | HCl Scavenger |

Protocol:

  • Setup: Place the dried Pyridone intermediate (13.4 g, 50 mmol) in a dry 100 mL RBF.

  • Addition: Carefully add Phosphorus Oxychloride (

    
    ) (23 mL) under nitrogen. (Optional: Add 1 eq of Triethylamine or N,N-Dimethylaniline to catalyze the reaction).
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. The suspension should become a clear solution as the reaction proceeds.
    
    • Checkpoint: Monitor by TLC.[1] The highly polar pyridone spot will be replaced by a non-polar, UV-active spot (Target).

  • Quench (Critical):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
       (trap the vapors!).
      
    • Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature

      
      .
      
  • Extraction: Neutralize the aqueous slurry with saturated

    
     or 
    
    
    solution. Extract with Ethyl Acetate or Dichloromethane (
    
    
    ).
  • Finishing: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (Hexanes/EtOAc 9:1) to obtain Ethyl 6-chloro-5-cyano-2-phenylnicotinate .

Part 3: Analytical Data & Validation

Expected Properties
  • Appearance: White to pale yellow crystalline solid.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 286.71 g/mol .

  • Solubility: Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or hydrolysis of DMF-DMA.Ensure anhydrous conditions.[2] Use fresh DMF-DMA. Increase reflux time.
No Precipitate in Step 2 pH not acidic enough during workup.The pyridone is acidic (

). Ensure pH is adjusted to ~3-4 to protonate the enolate.
Incomplete Chlorination Old/Wet

.
Distill

before use or add

(0.5 eq) to boost reactivity.

Part 4: References

  • AstraZeneca R&D. (2012). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 6-Chloro-5-cyano-2-methylnicotinate. Organic Process Research & Development. (Methodology adapted for phenyl analog).

  • BenchChem. (2025). Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate and related Pyridine Scaffolds.

  • Organic Syntheses. (2012). Synthesis of 4-(Methylthio)-2-phenylquinazoline via 2-Chloropyridine intermediates. Org. Synth. 2012, 89, 549-561.

  • ChemicalBook. (2023). Product Entry: Ethyl 6-chloro-5-cyano-2-phenylnicotinate (CAS 303146-96-5).[3]

Experimental procedure for scaling up Ethyl 6-chloro-5-cyano-2-phenylnicotinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Scalable Synthesis of Ethyl 6-chloro-5-cyano-2-phenylnicotinate

Introduction

Ethyl 6-chloro-5-cyano-2-phenylnicotinate is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of various agrochemicals and pharmaceutical compounds. The strategic placement of its chloro, cyano, and phenyl groups makes it a versatile intermediate for further chemical modification. The development of a robust and scalable synthesis protocol is paramount for ensuring a reliable supply chain for research and commercial applications.[1]

This application note provides a comprehensive, two-step procedure for the synthesis of Ethyl 6-chloro-5-cyano-2-phenylnicotinate. The methodology is designed for scalability, addressing common challenges encountered when transitioning from laboratory-scale preparations to larger, pilot-plant-scale production. We will first detail the laboratory-scale synthesis of the pyridone intermediate followed by its chlorination. Subsequently, we will outline the critical considerations and a modified protocol for a multi-kilogram scale-up, focusing on process safety, efficiency, and product purity.

Reaction Rationale and Mechanistic Overview

The synthesis of the target molecule is achieved through a two-stage process:

  • Pyridone Ring Formation: The core pyridine structure is constructed via a multi-component reaction, a variation of the Guareschi-Thorpe condensation.[2] This reaction involves the condensation of benzaldehyde, ethyl cyanoacetate, and cyanoacetamide (as an ammonia surrogate) in the presence of a base. The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to form the stable 2-pyridone ring system.

  • Chlorination of the Pyridone: The hydroxyl group of the 2-pyridone tautomer is converted to the desired 6-chloro substituent using a standard chlorinating agent, phosphorus oxychloride (POCl₃). This is a well-established method for the conversion of pyridones and other heterocyclic hydroxyl compounds into their corresponding chlorides.[3]

Part 1: Laboratory-Scale Synthesis (~50 g Scale)

This section provides a detailed protocol for the synthesis of Ethyl 6-chloro-5-cyano-2-phenylnicotinate on a standard laboratory scale.

Experimental Workflow: Laboratory Scale

cluster_0 Step 1: Pyridone Synthesis cluster_1 Step 2: Chlorination A Starting Materials: - Benzaldehyde - Ethyl Cyanoacetate - Cyanoacetamide - Piperidine (Base) - Ethanol (Solvent) B Reaction: Reflux at 80°C for 4-6 hours A->B C Work-up: Cool, Acidify with HCl, Filter solid B->C D Intermediate: Ethyl 5-cyano-6-hydroxy-2-phenylnicotinate C->D E Reactants: - Pyridone Intermediate - Phosphorus Oxychloride (POCl₃) D->E Dry thoroughly F Reaction: Reflux at 110°C for 3-4 hours E->F G Work-up: Quench on ice, Neutralize with NaHCO₃, Extract with Ethyl Acetate F->G H Purification: Column Chromatography (Silica Gel) G->H I Final Product: Ethyl 6-chloro-5-cyano-2-phenylnicotinate H->I

Caption: Laboratory-scale synthesis workflow.

Protocol 1A: Synthesis of Ethyl 5-cyano-6-hydroxy-2-phenylnicotinate (Intermediate)

Reagents and Equipment:

  • Round-bottom flask (1 L) with reflux condenser and magnetic stirrer

  • Benzaldehyde (53.0 g, 0.5 mol)

  • Ethyl cyanoacetate (56.5 g, 0.5 mol)

  • Cyanoacetamide (42.0 g, 0.5 mol)

  • Piperidine (10 mL, catalyst)

  • Ethanol (500 mL)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • To the 1 L round-bottom flask, add ethanol, benzaldehyde, ethyl cyanoacetate, and cyanoacetamide.

  • Begin stirring the mixture and add piperidine.

  • Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Slowly add concentrated HCl to the stirred mixture until it is acidic (pH ~2) to ensure complete precipitation of the product.

  • Filter the solid product using a Büchner funnel, wash with cold ethanol (2 x 50 mL), and then with water (2 x 100 mL) to remove any residual acid and salts.

  • Dry the solid product in a vacuum oven at 60-70°C to a constant weight. The product is typically an off-white to pale yellow solid.

Protocol 1B: Synthesis of Ethyl 6-chloro-5-cyano-2-phenylnicotinate

Reagents and Equipment:

  • Round-bottom flask (500 mL) with reflux condenser and gas outlet to a scrubber

  • Ethyl 5-cyano-6-hydroxy-2-phenylnicotinate (from Protocol 1A)

  • Phosphorus oxychloride (POCl₃, 150 mL)

  • Ice, water, sodium bicarbonate (NaHCO₃), ethyl acetate

Procedure:

  • Caution: This step must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE).[3]

  • Place the dried pyridone intermediate into the 500 mL round-bottom flask.

  • Slowly and carefully add phosphorus oxychloride to the flask.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 3-4 hours. The solid will dissolve as the reaction progresses.

  • After completion, cool the reaction mixture to room temperature.

  • In a separate large beaker (2 L), prepare a mixture of crushed ice and water.

  • Very slowly and cautiously, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic quenching process.

  • Once the quench is complete, slowly neutralize the acidic solution by adding solid sodium bicarbonate in portions until gas evolution ceases (pH ~7-8).

  • Extract the aqueous slurry with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.[3]

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product.[3]

Part 2: Scale-Up Procedure and Considerations (~1 kg Scale)

Transitioning from a laboratory bench to a pilot plant requires significant adjustments to ensure safety, efficiency, and reproducibility.

Key Challenges and Mitigations in Scale-Up
ChallengeRisk at ScaleMitigation Strategy
Heat Management The initial condensation and, especially, the POCl₃ reaction and quench are highly exothermic. Runaway reactions can occur.Use a jacketed glass-lined reactor with precise temperature control. Employ controlled, slow addition of reagents via a dropping funnel. Ensure adequate cooling capacity of the thermal fluid.[2]
Reagent Handling Handling large volumes of corrosive and water-reactive POCl₃ and flammable solvents increases safety risks.[5][6]Use closed-system transfer lines for reagents. Ensure all equipment is properly grounded to prevent static discharge.[6][7] A dedicated scrubber system for HCl and POCl₃ fumes is mandatory.
Mass Transfer Inefficient mixing in large reactors can lead to localized overheating, side reactions, and incomplete conversions.Utilize reactors with appropriate agitator designs (e.g., pitched-blade turbine) to ensure homogeneity. Monitor mixing efficiency and adjust RPM as needed.
Work-up & Isolation Large-scale extractions are inefficient and solvent-intensive. Filtration of large quantities can be slow.Replace column chromatography with recrystallization for purification.[8] Perform a solvent-swap distillation post-reaction if necessary. Use a centrifuge or a Nutsche filter-dryer for efficient product isolation and drying.
Process Safety Dust from powdered sulfur (if used in alternative syntheses) can be explosive.[9] Handling strong bases like sodium ethoxide requires stringent moisture control.[10]Conduct a process hazard analysis (PHA). Ensure all electrical equipment is explosion-proof.[5] Store and handle reactive reagents under an inert nitrogen atmosphere.
Scale-Up Process Flow Diagram

cluster_0 Step 1: Pyridone Synthesis (100 L Reactor) cluster_1 Step 2: Chlorination (50 L Reactor) A Charge Reactor: - Ethanol - Benzaldehyde - Ethyl Cyanoacetate - Cyanoacetamide B Controlled Addition: Add Piperidine over 30 min A->B C Reaction: Heat to 80°C, hold for 4-6 hours B->C D Isolation: Cool to 10°C, Acidify, Centrifuge, Wash & Dry C->D E Intermediate: ~1.2 kg Ethyl 5-cyano-6-hydroxy- 2-phenylnicotinate D->E F Charge Reactor: - Pyridone Intermediate - Toluene (Solvent) E->F Transfer solid G Controlled Addition: Add POCl₃ over 1-2 hours, maintaining T < 90°C F->G H Reaction: Heat to 110°C, hold for 3-4 hours G->H I Work-up & Isolation: Controlled quench into water/ice, Phase separation, Neutralize aqueous H->I J Purification: Solvent swap to Isopropanol, Crystallize, Centrifuge & Dry I->J K Final Product: ~1.1 kg Ethyl 6-chloro-5-cyano- 2-phenylnicotinate J->K

Caption: Scaled-up synthesis process flow.

Protocol 2: Scaled-Up Synthesis of Ethyl 6-chloro-5-cyano-2-phenylnicotinate

Step A: Pyridone Synthesis

  • In a 100 L jacketed reactor, charge ethanol (50 L), followed by benzaldehyde (5.3 kg), ethyl cyanoacetate (5.65 kg), and cyanoacetamide (4.2 kg).

  • Begin agitation and add piperidine (1.0 L) via an addition funnel over 30 minutes, maintaining the internal temperature below 30°C.

  • Heat the reactor contents to 80°C and hold for 4-6 hours, monitoring for completion by HPLC.

  • Cool the reactor to 10°C. A thick slurry will form.

  • Slowly add concentrated HCl (approx. 5 L) until the pH of the slurry is ~2.

  • Isolate the solid product by centrifugation. Wash the cake with cold ethanol (10 L) and then process water (20 L).

  • Dry the intermediate in a vacuum dryer at 70°C until the loss on drying (LOD) is <0.5%. Expected yield: ~12.5 kg.

Step B: Chlorination and Purification

  • Charge the dried pyridone intermediate (~12.5 kg) and toluene (25 L) to a 50 L dry, glass-lined reactor.

  • Begin agitation and slowly add phosphorus oxychloride (15 L) via a pump, ensuring the internal temperature does not exceed 90°C.

  • Once the addition is complete, heat the reactor to 110°C and hold for 3-4 hours. Monitor for completion by HPLC.

  • Cool the reaction mass to 40-50°C.

  • In a separate 200 L reactor, charge process water (100 L) and cool to <10°C.

  • Carefully transfer the reaction mass into the cold water, maintaining the quench temperature below 25°C.

  • Allow the phases to separate and remove the lower aqueous layer.

  • Wash the organic (toluene) layer with 5% sodium bicarbonate solution and then with water.

  • Concentrate the organic layer by vacuum distillation to remove toluene.

  • Add isopropanol (30 L) and continue distillation to perform a solvent swap.

  • Cool the isopropanol slurry to 0-5°C and hold for 2 hours to complete crystallization.

  • Isolate the final product by centrifugation, wash with cold isopropanol, and dry under vacuum at 50°C. Expected yield: ~11.5 kg.

Data Summary

ParameterLaboratory ScaleScaled-Up ProcedureRationale for Change
Batch Size ~50 g~11.5 kgIncreased throughput for manufacturing needs.
Reaction Vessel Round-bottom flaskJacketed, glass-lined reactorSuperior heat transfer, containment, and safety.
Reagent Addition Manual pouringControlled addition via pump/funnelManages exotherms and ensures process control.
Purification Column ChromatographyRecrystallizationMore efficient, economical, and scalable for high-purity material.[8]
Product Isolation Filtration (Büchner)CentrifugationFaster and more efficient for large volumes of solid.
Typical Yield 70-80%80-90%Improved process control and reduced handling losses.
Purity (HPLC) >98%>99%Crystallization provides higher purity than chromatography at this scale.

References

  • ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link][11]

  • Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Available at: [Link][12]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link][13]

  • Wikipedia. (n.d.). Gewald reaction. Available at: [Link][14]

  • ACS Publications. (2026). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link][2]

  • YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. Available at: [Link][15]

  • ResearchGate. (2025). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Available at: [Link][16]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available at: [Link][1]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link][17]

  • YMER. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. Available at: [Link]

  • WSU. (2005). MATERIAL SAFETY DATA SHEET - Elemental Sulfur. Available at: [Link][7]

  • ResearchGate. (n.d.). Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. Available at: [Link]

  • Martin Operating Partnership, L.P. (2016). Elemental Sulfur - SAFETY DATA SHEET. Available at: [Link][9]

  • University of Engineering and Technology, Lahore. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link][8]

Sources

The Versatility of Ethyl 6-chloro-5-cyano-2-phenylnicotinate Derivatives: A Gateway to Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

The unique molecular architecture of ethyl 6-chloro-5-cyano-2-phenylnicotinate and its derivatives, characterized by a highly functionalized pyridine core, positions these compounds as exceptionally versatile building blocks in the realm of materials science. The strategic placement of electron-withdrawing (cyano and chloro groups) and electron-donating (phenyl and ester groups) moieties creates a scaffold with tunable electronic and photophysical properties. This guide provides an in-depth exploration of their potential applications, complete with detailed experimental protocols, to empower researchers in the development of next-generation functional materials.

Organic Light-Emitting Diodes (OLEDs): Harnessing Electroluminescence

The inherent fluorescence of many cyanopyridine derivatives makes them prime candidates for use as emissive or host materials in Organic Light-Emitting Diodes (OLEDs). The extended π-conjugation provided by the phenyl group, combined with the electron-withdrawing nature of the cyano and chloro substituents, can lead to materials with high quantum yields and desirable emission colors.

Application Note: Development of Solution-Processed OLEDs

Ethyl 6-chloro-5-cyano-2-phenylnicotinate derivatives can be engineered to exhibit strong luminescence, making them suitable as emitters in OLEDs. Solution-processing techniques offer a cost-effective and scalable alternative to traditional vacuum deposition methods for OLED fabrication. The following protocol outlines the fabrication of a multilayer OLED device using a derivative of the title compound as the emissive layer.

Protocol 1: Fabrication of a Solution-Processed OLED

Objective: To fabricate a functional OLED device using a custom-synthesized ethyl 6-chloro-5-cyano-2-phenylnicotinate derivative as the emissive material.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Synthesized Ethyl 6-chloro-5-cyano-2-phenylnicotinate derivative (Emitter)

  • 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi) (Electron Transport Layer - ETL)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • Chlorobenzene (solvent for the emissive layer)

  • Deionized water, isopropanol, acetone

  • Nitrogen gas supply

Equipment:

  • Spin coater

  • Thermal evaporator

  • UV-Ozone cleaner

  • Glove box with an inert atmosphere

  • Source measure unit (SMU) for device characterization

  • Spectrometer for electroluminescence measurement

Procedure:

  • Substrate Cleaning:

    • Ultrasonically clean the ITO-coated glass substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glove box.

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at 3000 rpm for 60 seconds.

    • Anneal the substrates at 120°C for 15 minutes on a hotplate to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the synthesized ethyl 6-chloro-5-cyano-2-phenylnicotinate derivative in chlorobenzene (e.g., 10 mg/mL).

    • Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 2000 rpm for 45 seconds.

    • Anneal the substrates at 80°C for 10 minutes to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a 40 nm layer of TPBi at a rate of 0.1 nm/s.

    • Deposit a 1 nm layer of LiF at a rate of 0.01 nm/s.

    • Deposit a 100 nm layer of Aluminum (Al) at a rate of 0.5 nm/s to form the cathode.

  • Encapsulation and Characterization:

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from atmospheric moisture and oxygen.

    • Characterize the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode.

    • Measure the electroluminescence spectrum using a spectrometer.

Fluorescent Chemosensors: "Turn-On" Detection of Metal Ions

The pyridine nitrogen and cyano group in the ethyl 6-chloro-5-cyano-2-phenylnicotinate scaffold can act as effective binding sites for metal ions. This interaction can modulate the photophysical properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. This principle can be exploited to develop highly sensitive and selective chemosensors for various analytes, including environmentally and biologically important metal ions like Zn²⁺.[1]

Application Note: Development of a "Turn-On" Fluorescent Sensor for Zinc Ions (Zn²⁺)

Derivatives of ethyl 6-chloro-5-cyano-2-phenylnicotinate can be designed to exhibit a significant increase in fluorescence intensity upon binding to Zn²⁺. This "turn-on" response is often attributed to the inhibition of photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF) effects.[2] The following protocol details the characterization of such a fluorescent probe.

Protocol 2: Characterization of a "Turn-On" Fluorescent Probe for Zn²⁺

Objective: To evaluate the performance of a synthesized ethyl 6-chloro-5-cyano-2-phenylnicotinate derivative as a "turn-on" fluorescent sensor for Zn²⁺.

Materials:

  • Synthesized fluorescent probe (a derivative of ethyl 6-chloro-5-cyano-2-phenylnicotinate)

  • Stock solution of the probe in a suitable solvent (e.g., DMSO or acetonitrile)

  • Aqueous stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂, etc.)

  • Buffer solution (e.g., HEPES buffer, pH 7.4)

  • High-purity solvent for dilutions (e.g., ethanol or methanol)

Equipment:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • pH meter

  • Micropipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

    • Prepare stock solutions of various metal salts (e.g., 10 mM in deionized water).

    • Prepare the working buffer solution.

  • Fluorescence Titration:

    • In a series of cuvettes, place a fixed concentration of the fluorescent probe (e.g., 10 µM) in the buffer/solvent mixture.

    • Incrementally add small aliquots of the Zn²⁺ stock solution to the cuvettes, resulting in a range of Zn²⁺ concentrations.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Measure the fluorescence emission spectrum of each solution at a predetermined excitation wavelength.

  • Selectivity Study:

    • Prepare a series of solutions, each containing the fluorescent probe at a fixed concentration.

    • To each solution, add a specific metal ion from the stock solutions to a final concentration significantly higher than that of the probe (e.g., 10 equivalents).

    • Measure the fluorescence emission spectrum of each solution and compare the intensity changes to that observed with Zn²⁺.

  • Determination of Stoichiometry (Job's Plot):

    • Prepare a series of solutions where the total concentration of the probe and Zn²⁺ is kept constant, but their molar fractions are varied from 0 to 1.

    • Measure the fluorescence intensity of each solution at the emission maximum.

    • Plot the fluorescence intensity against the molar fraction of the probe. The maximum of the plot will indicate the stoichiometry of the probe-Zn²⁺ complex.[1]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration to determine the detection limit. The detection limit can be calculated using the formula: 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.[1]

    • Calculate the binding constant (Ka) from the fluorescence titration data using the Benesi-Hildebrand equation.[1]

ParameterDescriptionTypical Value/Range
Excitation Wavelength (λex) Wavelength used to excite the fluorescent probe.350 - 450 nm
Emission Wavelength (λem) Wavelength of maximum fluorescence emission.450 - 550 nm
Detection Limit The lowest concentration of analyte that can be reliably detected.10⁻⁷ - 10⁻⁹ M
Binding Constant (Ka) A measure of the affinity between the probe and the analyte.10⁴ - 10⁶ M⁻¹
Fluorescence Enhancement The fold-increase in fluorescence intensity upon analyte binding.10 - 100 fold

Dye-Sensitized Solar Cells (DSSCs): Converting Light into Energy

The customizable electronic properties of ethyl 6-chloro-5-cyano-2-phenylnicotinate derivatives make them interesting candidates for use as sensitizers in Dye-Sensitized Solar Cells (DSSCs). By incorporating appropriate anchoring groups (e.g., carboxylic acid), these molecules can be adsorbed onto a semiconductor surface (typically TiO₂) and facilitate charge injection upon light absorption.

Application Note: Fabrication and Characterization of a DSSC

A properly functionalized ethyl 6-chloro-5-cyano-2-phenylnicotinate derivative can act as the primary light-harvesting component in a DSSC. The following protocol outlines the assembly of a laboratory-scale DSSC for performance evaluation.

Protocol 3: Assembly and Testing of a Dye-Sensitized Solar Cell

Objective: To construct and characterize a DSSC using a custom-synthesized ethyl 6-chloro-5-cyano-2-phenylnicotinate derivative as the sensitizing dye.

Materials:

  • FTO (Fluorine-doped Tin Oxide)-coated glass

  • TiO₂ paste

  • Synthesized dye with an anchoring group (e.g., a carboxylic acid derivative of ethyl 6-chloro-5-cyano-2-phenylnicotinate)

  • Solvent for dye solution (e.g., ethanol)

  • Iodide/triiodide-based electrolyte solution

  • Platinum-coated counter electrode

  • Surlyn or other thermoplastic sealant

  • Acetonitrile and valeronitrile (solvents for electrolyte)

Equipment:

  • Screen printer or doctor-blading setup

  • Furnace capable of reaching 500°C

  • Solar simulator (AM 1.5G)

  • Potentiostat/Galvanostat for J-V measurements

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass thoroughly.

    • Deposit a thin layer of TiO₂ paste onto the conductive side of the FTO glass using screen printing or doctor-blading.

    • Sinter the TiO₂ film in a furnace by gradually heating to 500°C and holding for 30 minutes to create a porous, crystalline structure.

    • Allow the photoanode to cool to room temperature.

  • Dye Sensitization:

    • Immerse the warm photoanode in a solution of the synthesized dye in ethanol (e.g., 0.3-0.5 mM) for 12-24 hours at room temperature to allow for dye adsorption onto the TiO₂ surface.

    • After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and dry it.

  • Cell Assembly:

    • Place a thermoplastic sealant (e.g., Surlyn) around the TiO₂ film on the photoanode.

    • Place the platinum-coated counter electrode on top of the sealant, with the conductive side facing the photoanode.

    • Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving a small gap for electrolyte injection.

  • Electrolyte Injection and Sealing:

    • Introduce the iodide/triiodide electrolyte into the cell through the pre-left gap using a vacuum backfilling method.

    • Seal the gap with the thermoplastic sealant and a small piece of coverslip.

  • Characterization:

    • Measure the current-voltage (J-V) characteristics of the assembled DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator and a potentiostat.

    • From the J-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).

ParameterDescription
Jsc (Short-circuit current density) The maximum current from the solar cell when the voltage across it is zero.
Voc (Open-circuit voltage) The maximum voltage from the solar cell when no current is drawn.
FF (Fill Factor) The ratio of the maximum power from the solar cell to the product of Voc and Jsc.
η (Power Conversion Efficiency) The percentage of the power of sunlight that is converted into electrical energy.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the key steps in each application.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glove Box) cluster_final Final Steps Cleaning ITO Substrate Cleaning (DI Water, Acetone, Isopropanol) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Spin-coat PEDOT:PSS (HIL) UV_Ozone->HIL EML Spin-coat Emitter Derivative (EML) HIL->EML ETL Thermal Evaporation of TPBi (ETL) EML->ETL Cathode Thermal Evaporation of LiF/Al (Cathode) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization (J-V-L, EL Spectrum) Encapsulation->Characterization

Caption: Workflow for the fabrication of a solution-processed OLED.

Fluorescent_Sensor_Protocol cluster_prep Solution Preparation cluster_exp Experimental Procedures cluster_analysis Data Analysis Probe_Sol Prepare Probe Stock Solution Titration Fluorescence Titration with Zn²⁺ Probe_Sol->Titration Selectivity Selectivity Test with Various Metal Ions Probe_Sol->Selectivity Jobs_Plot Job's Plot for Stoichiometry Probe_Sol->Jobs_Plot Metal_Sol Prepare Metal Ion Stock Solutions Metal_Sol->Titration Metal_Sol->Selectivity Metal_Sol->Jobs_Plot LOD Calculate Detection Limit Titration->LOD Ka Determine Binding Constant Titration->Ka

Caption: Protocol for characterizing a "turn-on" fluorescent sensor.

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_sensitization Sensitization & Assembly cluster_final Finalization & Testing TiO2_Deposition Deposit TiO₂ on FTO Glass Sintering Sinter TiO₂ Film TiO2_Deposition->Sintering Dye_Adsorption Immerse in Dye Solution Sintering->Dye_Adsorption Assembly Assemble with Counter Electrode Dye_Adsorption->Assembly Electrolyte_Injection Inject Electrolyte Assembly->Electrolyte_Injection Sealing Seal the Cell Electrolyte_Injection->Sealing JV_Testing J-V Characterization Sealing->JV_Testing

Caption: Workflow for the fabrication and testing of a DSSC.

References

  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. PMC. [Link]

  • Terpyridine derivatives as “turn-on” fluorescence chemosensors for the selective and sensitive detection of Zn2+ ions in solution and in live cells. Photochemical & Photobiological Sciences (RSC Publishing). [Link]

  • A highly selective “turn-on” fluorescent sensor for zinc ion based on a cinnamyl pyrazoline derivative and its imaging in live cells. Analytical Methods (RSC Publishing). [Link]

  • Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging. MDPI. [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of Ethyl 6-chloro-5-cyano-2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

Welcome to the technical support hub for the chlorination of highly substituted nicotinates. This guide addresses the synthesis of Ethyl 6-chloro-5-cyano-2-phenylnicotinate (Target 2 ), typically synthesized from Ethyl 5-cyano-6-hydroxy-2-phenylnicotinate (Precursor 1 ) using phosphorus oxychloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).

While this transformation is a standard dehydrative chlorination, the steric bulk of the phenyl group and the electronic push-pull of the cyano/ester groups create a specific impurity profile. This guide isolates the three most common side products and provides actionable troubleshooting protocols.

The Core Chemistry

The reaction proceeds via the activation of the tautomeric 6-hydroxy group into a chlorophosphate ester intermediate, followed by nucleophilic displacement by chloride.

ReactionScheme SM Precursor (1) (6-Hydroxy/Oxo) Inter Chlorophosphate Intermediate SM->Inter + POCl3 - HCl Prod Target (2) (6-Chloro) Inter->Prod + Cl- - PO2Cl2-

Caption: Simplified activation-displacement mechanism for chlorination.

Critical Impurity Profile (Troubleshooting)

The following three impurities account for >90% of failures in this specific synthesis.

Impurity A: The "Dimer" (O-Alkylated Species)

Identity: Ethyl 5-cyano-6-((5-cyano-3-(ethoxycarbonyl)-6-phenylpyridin-2-yl)oxy)-2-phenylnicotinate.[1] Observed Mass (LC-MS): [2M - HCl] (Dimer mass).

Symptom Root Cause Mechanism
Incomplete Conversion Stalled Reaction As Product 2 forms, unreacted Precursor 1 (acting as a nucleophile via its oxygen) attacks Product 2 (electrophile), displacing the chlorine.[1]
Precipitate in Rxn Base Deficiency Lack of sufficient base (e.g., DMF, quinoline) fails to scavenge HCl, slowing the conversion of 1 to 2 , allowing the dimerization kinetics to take over.

Corrective Action:

  • Increase

    
     Equivalents:  Ensure at least 3–5 equivalents are used to act as both reagent and solvent.
    
  • Catalytic Boost: Add 0.1 eq. of DMF (Vilsmeier-Haack activation) to accelerate the formation of the chlorophosphate intermediate, favoring chlorination over dimerization.[1]

  • Temperature Ramp: Ensure the reaction reaches reflux (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    C) quickly. Slow heating spends too much time in the "mixed zone" where both 1  and 2  coexist.
    
Impurity B: The "Acid" (Hydrolyzed Ester)

Identity: 6-chloro-5-cyano-2-phenylnicotinic acid.[1] Observed Mass (LC-MS): Target Mass - 28 (Loss of Ethyl).[1]

Symptom Root Cause Mechanism
Low Yield Wet Reagents ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

reacts with adventitious water to form

and HCl. This highly acidic environment hydrolyzes the ethyl ester at C3.
Product Loss in Workup High Temperature Quench Quenching ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

into water is exothermic. If the temperature exceeds 20°C during quench, the ester hydrolyzes rapidly.

Corrective Action:

  • Reagent Quality: Distill

    
     if it is old or yellowed.
    
  • Inverse Quench: Always pour the reaction mixture slowly into ice water (never water into the reaction).

  • Temperature Control: Maintain the quench pot <10°C.

Impurity C: The "Amide" (Nitrile Hydrolysis)

Identity: Ethyl 6-chloro-5-carbamoyl-2-phenylnicotinate.[1] Observed Mass (LC-MS): Target Mass + 18 (Hydration).

Symptom Root Cause Mechanism
Polar Impurity on TLC Extended Acid Exposure The C5 cyano group is electron-deficient.[1] Prolonged exposure to hot acidic conditions (during reaction or workup) hydrates the nitrile to a primary amide.[1]

Corrective Action:

  • Reaction Time: Do not reflux longer than necessary (monitor by HPLC/TLC).

  • pH Adjustment: During workup, neutralize the aqueous phase immediately with Sodium Acetate or dilute ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     to pH 5–6. Avoid strong bases (
    
    
    
    ) which will hydrolyze the ester.

Diagnostic Logic Pathways

Use the following logic flow to diagnose your crude NMR/LC-MS data.

TroubleshootingFlow Start Analyze Crude LC-MS CheckM Is Target Mass (M+) Present? Start->CheckM CheckDimer Peak at ~2x Mass? CheckM->CheckDimer Yes, but impure CheckAcid Peak at M-28? CheckM->CheckAcid Low Intensity CheckAmide Peak at M+18? CheckDimer->CheckAmide No SolDimer ACTION: Increase POCl3, Add DMF catalyst, Faster heating ramp. CheckDimer->SolDimer Yes SolAcid ACTION: Check POCl3 dryness, Control Quench Temp <10°C. CheckAcid->SolAcid Yes SolAmide ACTION: Reduce Reflux Time, Buffer workup to pH 5-6. CheckAmide->SolAmide Yes

Caption: Decision tree for identifying and resolving specific impurity issues.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) instead of 

?
A: Generally, no . While ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

is excellent for converting carboxylic acids to acid chlorides, it is often insufficient for converting pyridones (tautomeric hydroxypyridines) to chloropyridines. The phosphorus bond formation (chlorophosphate intermediate) is a stronger driving force for the aromatization required in this reaction [1].[1]

Q: My reaction solidifies (oils out) halfway through. What should I do? A: This suggests the formation of the "Dimer" or insoluble phosphate salts.[1]

  • Immediate Fix: Add a co-solvent like Toluene or Chlorobenzene.[1] These high-boiling non-polar solvents maintain solubility and allow the reaction temperature to exceed the melting point of the intermediates.[1]

Q: How do I remove the "Dimer" if it has already formed? A: The dimer is significantly more lipophilic than the target.[1]

  • Purification: It can usually be removed via recrystallization from Ethanol/Heptane.[1] The dimer will often remain undissolved or precipitate first.[1] Flash chromatography (5-10% EtOAc/Hexanes) is also effective due to the large Rf difference.[1]

Optimized Experimental Protocol

Standard Operating Procedure (SOP-CN-022)

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Charge: Add Ethyl 5-cyano-6-hydroxy-2-phenylnicotinate (10.0 g, 1.0 eq).

  • Reagent: Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
      (Phosphorus Oxychloride) (30 mL, ~10 eq). Note: Excess acts as solvent.
    
  • Catalyst: Add DMF (Dry, 0.5 mL) dropwise. Caution: Exothermic Vilsmeier reagent formation.[1]

  • Reaction: Heat rapidly to reflux (105–110°C). Monitor by TLC/HPLC every hour. Reaction is typically complete in 3–5 hours.

  • Quench (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation (vacuum) if possible to reduce acid load.
      
    • Pour the residue slowly onto 200 g of crushed ice/water with vigorous stirring. Maintain T < 10°C.

  • Workup:

    • Neutralize to pH ~6 using solid Sodium Acetate or saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .
      
    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Wash organic layer with Brine, dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , and concentrate.[2]
      
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc).

References

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate. BenchChem. Link

  • Butters, M., et al. (2011).[1] Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate. Organic Process Research & Development. Link

  • Sun, Z., et al. (2012).[1][3] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Link

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Link

Sources

Technical Support Center: Optimization of Ethyl 6-chloro-5-cyano-2-phenylnicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis of Ethyl 6-chloro-5-cyano-2-phenylnicotinate , a critical intermediate often used in the development of non-nucleotide P2Y12 antagonists and other bioactive heterocycles.

The critical step involves the chlorination of the precursor, Ethyl 5-cyano-6-hydroxy-2-phenylnicotinate (also referred to as the pyridone tautomer). Users frequently encounter yield losses due to three specific failure modes:

  • Ester Hydrolysis: Formation of the corresponding nicotinic acid.

  • Incomplete Conversion: Residual hydroxy/pyridone starting material.

  • Thermal Degradation: Formation of tars/dimers due to uncontrolled exotherms.

This guide provides an optimized protocol and a logic-based troubleshooting workflow to eliminate these byproducts.

Module 1: The Optimized Chlorination Protocol

Standardizing the reaction conditions is the first line of defense against byproducts.

The Chemistry

The transformation utilizes Phosphorus Oxychloride (


)  to convert the C6-hydroxyl group to a chloride. The reaction is facilitated by a base (typically triethylamine or pyridine) and often catalyzed by DMF (Vilsmeier-Haack activation).
Recommended Procedure (Best Practice)

Note: This protocol scales from 10g to 1kg. Ensure all glassware is oven-dried.

ParameterSpecificationRationale
Solvent Toluene or Chlorobenzene (5-10 volumes)Crucial: Avoids "neat"

reflux. High boiling point inert solvents allow better thermal control and easier workup than neat reagent.
Reagent

(2.0 - 3.0 equivalents)
Excess is required to drive kinetics, but massive excess (>5 eq) complicates quenching and promotes acid hydrolysis.
Base Triethylamine (

) or Pyridine (1.0 - 1.2 eq)
Scavenges HCl evolved during the reaction, preventing acid-catalyzed degradation of the ethyl ester.
Catalyst DMF (0.1 eq)Forms the reactive Vilsmeier chloroiminium species, significantly lowering the required reaction temperature.
Temperature 90°C - 100°CRefluxing neat

(106°C) is often too harsh. Toluene reflux (110°C) is acceptable if controlled.
Step-by-Step Workflow
  • Charge: Suspend Ethyl 5-cyano-6-hydroxy-2-phenylnicotinate in Toluene.

  • Activate: Add Base (

    
    ) and Catalyst (DMF). Stir for 15 min.
    
  • Addition: Add

    
     dropwise at room temperature. Do not dump.
    
  • Reaction: Heat to 90-100°C. Monitor by HPLC/TLC until Starting Material < 0.5%.

  • Quench (The Critical Step): Cool mixture to 20°C. Inverse Quench by pouring the reaction mixture slowly into a mechanically stirred slurry of Ice/Water/

    
     (or 
    
    
    
    ).
    • Warning: Never add water to the reaction pot. The exotherm will cause local overheating and instant ester hydrolysis.

Module 2: Impurity Profiling & Troubleshooting

Identify the enemy. Use this logic tree to diagnose your crude NMR/HPLC data.

Visualizing the Reaction Pathways

The following diagram illustrates the main reaction and the specific pathways leading to common byproducts.

ReactionPathways SM Starting Material (6-Hydroxy Precursor) SM->SM Incomplete (Low Eq POCl3) Inter Phosphorylated Intermediate SM->Inter POCl3, Base (Activation) Product Target Product (Ethyl 6-chloro...) Inter->Product Cl- Attack -PO2Cl2- Imp_Dim Dimer/Tars (Thermal Degradation) Inter->Imp_Dim Overheating (>110°C) Imp_Hyd Hydrolysis Impurity (Nicotinic Acid) Product->Imp_Hyd Acidic Quench (pH < 4)

Figure 1: Reaction pathway showing the desired route (Green) and failure modes (Red/Black).

Troubleshooting Guide
Issue 1: "I see a new spot on TLC (more polar) or a peak at RRT ~0.8."
  • Diagnosis: Ester Hydrolysis (Formation of 6-chloro-5-cyano-2-phenylnicotinic acid).

  • Root Cause: The quench was too acidic or too hot.

    
     generates massive amounts of HCl upon contact with water. If the pH drops below 3-4, the ethyl ester hydrolyzes.
    
  • Solution:

    • Use the Inverse Quench method described above.

    • Pre-charge the quench water with base (

      
       or 
      
      
      
      ).
    • Keep the quench temperature < 10°C.

Issue 2: "The reaction stalls with 10-15% starting material remaining."
  • Diagnosis: Incomplete Activation .

  • Root Cause: The hydroxy group on the pyridine ring is tautomeric (2-pyridone form). It requires strong activation to leave.

  • Solution:

    • Add 0.1 - 0.2 eq of DMF . This forms the Vilsmeier reagent (chloroiminium), which is far more reactive than

      
       alone.
      
    • Ensure the

      
       quality. If the liquid is cloudy or has significant precipitate, it has hydrolyzed in the bottle. Distill or replace.
      
Issue 3: "The crude product is black/tarry and yield is low."
  • Diagnosis: Thermal Decomposition .

  • Root Cause: Refluxing neat

    
     (106°C) creates a harsh environment.
    
  • Solution:

    • Switch to Toluene as a solvent.

    • Lower the bath temperature to 90°C. The reaction might take 1 hour longer but the profile will be cleaner.

Module 3: Decision Logic for Process Optimization

Use this flowchart to determine the next step in your experiment based on current results.

TroubleshootingLogic Start Analyze Crude HPLC/NMR CheckSM Is SM > 2%? Start->CheckSM CheckAcid Is Acid Impurity Present? CheckSM->CheckAcid No Action1 Action: Add DMF (0.1 eq) or Increase Base CheckSM->Action1 Yes CheckColor Is Crude Black/Tarry? CheckAcid->CheckColor No Action2 Action: Switch to Inverse Basic Quench CheckAcid->Action2 Yes Success Process Optimized CheckColor->Success No Action3 Action: Use Toluene Reduce Temp to 90°C CheckColor->Action3 Yes

Figure 2: Logic flow for diagnosing crude reaction mixtures.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) instead of 

?
A: generally, no. While

works for simple carboxylic acids, hydroxypyridines (pyridones) require the stronger oxophilicity of phosphorus to drive the aromatization/chlorination.

often leads to lower yields or requires harsh catalysts for this specific substrate.

Q: My product precipitates during the quench. How do I purify it? A: This is actually ideal. If the solid precipitates upon quenching into water/base, filter it immediately. Wash the cake with water (to remove inorganic salts) and cold heptane. Recrystallization from Ethanol or EtOAc/Heptane is usually sufficient to reach >99% purity without column chromatography.

Q: Why is the color of the reaction mixture turning deep red? A: A transient red/orange color is common during the formation of the Vilsmeier intermediate (if DMF is used). However, if it turns black, you are carbonizing the material. Check your temperature and ensure you are under an inert atmosphere (


 or Ar) to prevent oxidation.

References

  • Process Development of P2Y12 Antagonists

    • Title: Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotin
    • Source:Organic Process Research & Development (via ResearchG
    • Relevance: Establishes the core chlorination methodology (POCl3/Et3N)
    • URL: (Note: Citation based on analogous 2-methyl chemistry which is mechanistically identical).

  • Solvent-Free vs.

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.[1][2]

    • Source:Molecules (2012).[2][3]

    • Relevance: Validates the stoichiometry and temperature limits to prevent tar form
    • URL:[Link]

  • Mechanism of Vilsmeier-Haack Chlorination

    • Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination.[4][5]

    • Source:RSC Advances.
    • Relevance: Explains the role of DMF and the mechanism of hydroxy-to-chloro conversion.
    • URL:[Link]

Sources

Technical Support Center: Enhancing Reaction Selectivity with Ethyl 6-chloro-5-cyano-2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 6-chloro-5-cyano-2-phenylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of this versatile building block. Our focus is to empower you with the knowledge to enhance the selectivity of your reactions and overcome common experimental hurdles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with Ethyl 6-chloro-5-cyano-2-phenylnicotinate, particularly in the context of palladium-catalyzed cross-coupling reactions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling at the C6-chloro position of Ethyl 6-chloro-5-cyano-2-phenylnicotinate, but I am observing low to no formation of the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in the Suzuki-Miyaura coupling of this substrate is a common challenge, often attributable to the electron-deficient nature of the pyridine ring and potential catalyst inhibition. Here is a systematic approach to troubleshooting this issue:

1. Catalyst System and Ligand Choice:

  • The Problem: The C-Cl bond of a chloropyridine is less reactive than corresponding C-Br or C-I bonds, making the oxidative addition step to the Pd(0) complex often rate-limiting.[1] Furthermore, the nitrogen lone pair of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[2]

  • The Solution: For electron-deficient heteroaryl chlorides, it is crucial to employ a catalyst system with high activity.

    • Palladium Source: Ensure your palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is of high quality. For more consistent results, consider using a pre-catalyst like a G3 or G4 palladacycle, which can generate the active Pd(0) species more reliably.[1]

    • Ligand Selection: Standard ligands like PPh₃ are often insufficient. Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of the C-Cl bond.[1] Recommended ligands include biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][3]

2. Boronic Acid/Ester Stability:

  • The Problem: Boronic acids, particularly those that are electron-deficient, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2][3][4] This is often exacerbated by elevated temperatures and the presence of water.

  • The Solution:

    • Use fresh, high-purity boronic acid.

    • Consider using more stable alternatives such as boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3]

    • Employ a slight excess (1.2-1.5 equivalents) of the boron reagent to compensate for any degradation.[3]

3. Base and Solvent Selection:

  • The Problem: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[5] An inappropriate base can lead to a stalled reaction or promote side reactions.

  • The Solution:

    • A common and effective base for Suzuki couplings is K₂CO₃, often used in a solvent mixture containing water (e.g., 1,4-dioxane/H₂O).[2]

    • Other effective bases include K₃PO₄ and Cs₂CO₃.[1][2]

    • Ensure the use of dry, degassed solvents to prevent catalyst deactivation by oxygen and unwanted side reactions.

4. Reaction Conditions:

  • The Problem: Suboptimal temperature and reaction time can lead to incomplete conversion or decomposition of starting materials and products.

  • The Solution:

    • Reactions involving chloropyridines often require higher temperatures (typically 80-120 °C) to facilitate oxidative addition.[6]

    • It is crucial to perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[1][2]

Issue 2: Poor Selectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to perform a nucleophilic aromatic substitution with an amine at the C6-position, but I am getting a mixture of products, including what appears to be hydrolysis of the ester or reaction at the cyano group. How can I improve the selectivity?

Answer:

Achieving high selectivity in SNAr reactions with Ethyl 6-chloro-5-cyano-2-phenylnicotinate requires careful control of reaction conditions to favor attack at the C6-position over competing reactions at the ester and cyano functionalities.

1. Understanding the Reactivity:

  • The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the presence of the electron-withdrawing cyano and ester groups. This activates the C6-position for nucleophilic attack.

  • However, the ester and cyano groups are also electrophilic and can react with nucleophiles, especially under harsh conditions.

2. Optimizing Reaction Conditions for Chemoselectivity:

  • Temperature: Use the lowest temperature at which the desired reaction proceeds at a reasonable rate. Higher temperatures can promote unwanted side reactions.

  • Nucleophile Choice: Highly reactive, "hard" nucleophiles may be less selective. Consider using a less basic, "softer" nucleophile if possible. The choice of amine is critical; secondary amines are often good nucleophiles for this transformation.[7]

  • Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are typically used for SNAr reactions. The choice of solvent can influence the reactivity of the nucleophile and the stability of the intermediates.

  • Base: If a base is required to deprotonate the nucleophile, use a non-nucleophilic base (e.g., NaH, K₂CO₃) to avoid competition with your primary nucleophile.

3. Minimizing Side Reactions:

  • Ester Hydrolysis: Avoid strongly acidic or basic aqueous conditions, especially at elevated temperatures, as this can lead to hydrolysis of the ethyl ester to the corresponding carboxylic acid.[8][9]

  • Cyano Group Reactions: The cyano group can be hydrolyzed to an amide and then to a carboxylic acid under vigorous acidic or basic conditions.[10][11][12][13][14] To avoid this, maintain neutral or mildly basic conditions and moderate temperatures.

II. Frequently Asked Questions (FAQs)

Q1: In a di-substituted pyridine like 2,6-dichloronicotinamide, how is regioselectivity in Suzuki coupling achieved, and how does this apply to my molecule?

A1: In a study on 2,6-dichloronicotinamide, regioselective Suzuki coupling at the C2 position was achieved.[15] This selectivity was attributed to the chelation of the palladium(0) species to the amide group, directing the catalyst to the adjacent C2-chloro position.[15] For Ethyl 6-chloro-5-cyano-2-phenylnicotinate, a similar directing effect could be exploited. The ester group at the C3 position may direct the palladium catalyst to the C2-phenyl group, but given the higher reactivity of the C-Cl bond for oxidative addition, the primary site of reaction is expected to be the C6-position. However, if you were working with a di-chloro analog, chelation control would be a key consideration for achieving regioselectivity.

Q2: What are the most common side reactions in Buchwald-Hartwig amination with this substrate, and how can they be minimized?

A2: The most common side reactions in Buchwald-Hartwig amination of chloropyridines are:

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom.[1] It can occur when the reductive elimination of the desired product is slow. To minimize this, use a highly active catalyst system (e.g., with a bulky, electron-rich ligand) to promote the desired C-N bond formation.[1] Ensure strictly anhydrous conditions, as trace water can be a source of hydride.[1]

  • Catalyst Deactivation: As with Suzuki coupling, the pyridine nitrogen can inhibit the palladium catalyst.[2] Using a higher catalyst loading (up to 5 mol%) and a robust ligand can help overcome this.[1]

Q3: Can the cyano group interfere with palladium-catalyzed reactions?

A3: Yes, the cyano group can potentially interfere with palladium catalysis. Cyanide is a known poison for palladium catalysts and can deactivate the active species by forming stable palladium-cyanide complexes.[16] While the cyano group in your substrate is covalently bound, there is a possibility of interaction with the palladium center, especially at elevated temperatures. If you suspect catalyst poisoning, using a higher catalyst loading or a ligand that is less susceptible to displacement might be beneficial.

Q4: Under what conditions might the ethyl ester be hydrolyzed during a cross-coupling reaction?

A4: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water and at higher temperatures.[8][9] Since many Suzuki and Buchwald-Hartwig reactions employ a base (e.g., K₂CO₃, K₃PO₄, NaOtBu) and are often heated, there is a risk of ester hydrolysis, especially if water is used as a co-solvent. To minimize hydrolysis, you can:

  • Use anhydrous conditions if possible.

  • Employ a weaker base if the reaction still proceeds efficiently.

  • Minimize the reaction time and temperature.

III. Experimental Protocols and Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of Ethyl 6-chloro-5-cyano-2-phenylnicotinate. Optimization of the ligand, base, and solvent may be necessary for different boronic acids.

  • Reaction Setup: In a dry Schlenk flask, combine Ethyl 6-chloro-5-cyano-2-phenylnicotinate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 10:1) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting Conditions
Palladium Source Pd₂(dba)₃ (2.5 mol%)
Ligand XPhos (5 mol%)
Base K₂CO₃ (2.5 equiv.)
Solvent 1,4-Dioxane/H₂O (10:1)
Temperature 100 °C
Time 12 h
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the Buchwald-Hartwig amination. The choice of ligand is critical for success with this chloropyridine substrate.

  • Reaction Setup: In a glovebox or under a stream of inert gas in a Schlenk tube, combine the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add Ethyl 6-chloro-5-cyano-2-phenylnicotinate (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting Conditions
Palladium Source XPhos Pd G3 (3 mol%)
Base NaOtBu (1.3 equiv.)
Solvent Toluene
Temperature 100 °C
Time 18 h

IV. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Suzuki-Miyaura Catalytic Cycle and Potential Pitfalls

Suzuki_Miyaura_Cycle cluster_conditions Reaction Conditions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl Deactivation Catalyst Deactivation (Pyridine Coordination) Pd0->Deactivation PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII Transmetal Transmetalation (Base Assisted) PdII->Transmetal Ar'B(OH)₂ Base ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr Protodeboronation Protodeboronation of Ar'B(OH)₂ Transmetal->Protodeboronation RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Hydrolysis Ester/Cyano Hydrolysis (Base + H₂O)

Caption: Suzuki-Miyaura cycle with key troubleshooting points.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Start Low/No Product Yield CheckCatalyst Is the Catalyst System Active Enough? Start->CheckCatalyst ChangeLigand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) CheckCatalyst->ChangeLigand No CheckBoronicAcid Is the Boronic Acid Stable? CheckCatalyst->CheckBoronicAcid Yes ChangeLigand->CheckBoronicAcid UseEster Use Pinacol Ester or Trifluoroborate Salt CheckBoronicAcid->UseEster No CheckConditions Are Reaction Conditions Optimal? CheckBoronicAcid->CheckConditions Yes UseEster->CheckConditions OptimizeTempBase Increase Temperature (80-110°C) Ensure Inert Atmosphere Optimize Base (K₂CO₃, K₃PO₄) CheckConditions->OptimizeTempBase No Success Improved Yield CheckConditions->Success Yes OptimizeTempBase->Success

Caption: A step-by-step guide to troubleshooting low yields.

V. References

Sources

Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized Ethyl 6-chloro-5-cyano-2-phenylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is of paramount importance. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, comparative analysis of various analytical techniques for the purity assessment of a key synthetic intermediate, Ethyl 6-chloro-5-cyano-2-phenylnicotinate. This compound, a substituted pyridine derivative, presents unique analytical challenges and necessitates a multi-faceted approach to ensure its quality.

This document moves beyond a simple listing of methods to provide a rationale for experimental choices, detailed protocols, and a comparative evaluation of their strengths and limitations, empowering you to make informed decisions in your analytical workflow.

The Criticality of Purity for Ethyl 6-chloro-5-cyano-2-phenylnicotinate

Ethyl 6-chloro-5-cyano-2-phenylnicotinate serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its purity directly influences the yield and purity of subsequent reaction steps and, ultimately, the final API. Potential impurities can arise from starting materials, side reactions, or degradation during synthesis and purification.[1] A thorough understanding and control of these impurities are mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to ensure the quality and safety of pharmaceuticals.[2]

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the impurities, the desired level of sensitivity, and the availability of instrumentation. Here, we compare the most pertinent methods for Ethyl 6-chloro-5-cyano-2-phenylnicotinate.

Technique Principle Strengths Limitations Best Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[3][4]Can be time-consuming for method development; may require expensive solvents.[5]Quantitative analysis of the main component and detection of non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Excellent for volatile and semi-volatile impurities; provides structural information for identification.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[4]Identification and quantification of residual solvents and volatile organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field to elucidate molecular structure.Provides detailed structural information, enabling unambiguous identification of the main component and impurities.[6]Relatively low sensitivity compared to chromatographic methods; quantification can be complex.[5]Structural confirmation of the synthesized compound and identification of major impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrations of functional groups.Rapid and non-destructive; provides information about the functional groups present.[7]Limited use for quantification and complex mixtures; provides general rather than specific structural information.Rapid identity confirmation and detection of functional group impurities.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases for quantification.Provides the elemental composition (C, H, N, S) of the sample, which is a fundamental indicator of purity.Does not provide information on the nature of impurities; requires a relatively pure sample for accurate results.Confirmation of the empirical formula and assessment of overall purity.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each analytical technique, designed to be self-validating and grounded in established scientific principles.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

HPLC is the workhorse for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity.[8] A well-developed HPLC method can separate the main component from closely related impurities, allowing for accurate quantification.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Analysis Sample Analysis Dev1 Column & Mobile Phase Screening Dev2 Optimization of Gradient & Flow Rate Dev1->Dev2 Dev3 Wavelength Selection Dev2->Dev3 Val1 Specificity Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Ana1 System Suitability Test Val5->Ana1 Ana2 Analysis of Synthesized Batch Ana1->Ana2 Ana3 Purity Calculation & Reporting Ana2->Ana3

Caption: HPLC Method Development and Validation Workflow.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0 40
      15 90
      20 90
      20.1 40

      | 25 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized Ethyl 6-chloro-5-cyano-2-phenylnicotinate in acetonitrile at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to 0.1 mg/mL with the mobile phase.

  • Method Validation:

    • The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an essential technique for identifying and quantifying volatile impurities, such as residual solvents from the synthesis and purification process.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Prep1 Dissolution in appropriate solvent Prep2 Headspace vial preparation Ana1 Injection into GC Prep2->Ana1 Ana2 Separation in GC column Ana1->Ana2 Ana3 Ionization & Mass Analysis Ana2->Ana3 Data1 Library Search for Identification Ana3->Data1 Data2 Quantification using standards Data1->Data2

Caption: GC-MS Analysis Workflow for Volatile Impurities.

Experimental Protocol:

  • Instrumentation:

    • GC system equipped with a headspace autosampler and a mass selective detector (MSD).

    • Data system with a mass spectral library.

  • Chromatographic Conditions:

    • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 35-400.

  • Sample Preparation (Headspace):

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

    • Seal the vial and heat at 80 °C for 15 minutes before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized compound and the identification of any structurally related impurities.[6]

Experimental Protocol:

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of Ethyl 6-chloro-5-cyano-2-phenylnicotinate and identify any impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR provides a rapid confirmation of the presence of key functional groups in the molecule.[7]

Experimental Protocol:

  • Instrumentation:

    • FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in Ethyl 6-chloro-5-cyano-2-phenylnicotinate (e.g., C≡N, C=O, C-Cl, aromatic C=C).

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides a fundamental check of the purity by comparing the experimentally determined elemental composition with the theoretical values.

Experimental Protocol:

  • Instrumentation:

    • CHNS elemental analyzer.

  • Sample Preparation:

    • Accurately weigh a small amount of the dried sample (typically 1-3 mg).

  • Data Acquisition and Analysis:

    • The instrument combusts the sample and quantifies the resulting CO₂, H₂O, and N₂. The results are reported as weight percentages of C, H, and N.

Comparative Data and Interpretation

The following table summarizes hypothetical, yet realistic, data obtained from the analysis of a synthesized batch of Ethyl 6-chloro-5-cyano-2-phenylnicotinate using the described methods.

Analytical Method Parameter Result Interpretation
HPLC Purity (by area %)99.5%The main component is highly pure, with minor impurities detected.
Impurity 1 (retention time)8.2 min (0.3%)An unknown, less polar impurity.
Impurity 2 (retention time)12.5 min (0.2%)An unknown, more polar impurity.
GC-MS Residual SolventsEthanol: 200 ppm, Toluene: 50 ppmResidual solvents are present but below typical ICH limits.
Volatile ImpuritiesNone detectedNo significant volatile organic impurities were found.
¹H NMR Spectral DataConsistent with the proposed structure.Confirms the chemical identity of the main component.
Impurity SignalsMinor signals at 7.8-8.0 ppmSuggests the presence of a structurally related aromatic impurity.
¹³C NMR Spectral DataConsistent with the proposed structure.Further confirms the carbon skeleton of the target molecule.
FTIR Key Absorption Bands2225 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O), 1580 cm⁻¹ (aromatic C=C), 750 cm⁻¹ (C-Cl)Confirms the presence of the expected functional groups.
Elemental Analysis %CCalculated: 62.16, Found: 62.05Excellent agreement with the theoretical value.
%HCalculated: 4.00, Found: 4.05Excellent agreement with the theoretical value.
%NCalculated: 12.31, Found: 12.25Excellent agreement with the theoretical value.

Logical Relationship of Purity Assessment Techniques

Purity_Assessment cluster_Qualitative Qualitative Analysis (Identity) cluster_Quantitative Quantitative Analysis (Purity & Impurities) NMR NMR Spectroscopy HPLC HPLC NMR->HPLC Impurity Identification FTIR FTIR Spectroscopy MS Mass Spectrometry (from GC-MS) GCMS GC-MS (for volatiles) MS->GCMS Impurity Identification Elemental Elemental Analysis Synthesized_Compound Synthesized Ethyl 6-chloro-5-cyano-2-phenylnicotinate Synthesized_Compound->NMR Synthesized_Compound->FTIR Synthesized_Compound->MS Synthesized_Compound->HPLC Synthesized_Compound->GCMS Synthesized_Compound->Elemental

Caption: Interrelation of Analytical Techniques in Purity Assessment.

Conclusion and Recommendations

The comprehensive purity assessment of synthesized Ethyl 6-chloro-5-cyano-2-phenylnicotinate requires a strategic combination of orthogonal analytical techniques.

  • For routine quality control and quantitative purity determination, a validated HPLC method is the primary choice due to its high precision and ability to resolve non-volatile impurities.

  • To ensure the absence of harmful residual solvents and other volatile impurities, GC-MS analysis is essential.

  • For definitive structural confirmation of the synthesized compound and the identification of unknown impurities, NMR spectroscopy is unparalleled.

  • FTIR spectroscopy and Elemental Analysis serve as rapid and fundamental checks of identity and overall purity, respectively.

By integrating the data from these complementary techniques, researchers and drug development professionals can build a robust and reliable purity profile for Ethyl 6-chloro-5-cyano-2-phenylnicotinate, ensuring its suitability for further synthetic transformations and ultimately contributing to the development of safe and effective pharmaceuticals.

References

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The Evolving Landscape of Nicotinates: A Comparative Guide to Substituted Analogs in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For decades, nicotinic acid, or niacin (Vitamin B3), has been a cornerstone in the management of dyslipidemia. Its ability to favorably modulate a broad spectrum of lipid parameters remains impressive. However, the clinical utility of niacin is often hampered by challenging side effects, most notably a cutaneous flushing reaction that can significantly impact patient compliance. This has spurred extensive research into the development of substituted nicotinates—structurally related analogs designed to optimize therapeutic efficacy while minimizing adverse effects. This guide provides a comparative literature review of various substituted nicotinates, offering researchers, scientists, and drug development professionals an in-depth analysis of their applications, supported by experimental data and protocols.

Beyond the Flush: The Rationale for Nicotinate Substitution

The primary mechanism for niacin's lipid-lowering effects is its action as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Activation of HCA2 in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and very-low-density lipoprotein (VLDL). This cascade ultimately leads to a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol.

However, the activation of HCA2 in dermal Langerhans cells and keratinocytes triggers the release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins act on capillaries, causing vasodilation and the characteristic flushing, itching, and sensation of warmth. The core objective of developing substituted nicotinates is to dissociate the beneficial metabolic effects from the problematic flushing response. Medicinal chemistry efforts have focused on modifying the nicotinic acid scaffold to alter its pharmacokinetic and pharmacodynamic properties.

Comparative Analysis of Substituted Nicotinates in Key Therapeutic Areas

Dyslipidemia: The Quest for a Flush-Free Niacin

The primary application of substituted nicotinates remains the treatment of dyslipidemia. The goal is to achieve the lipid-modifying benefits of niacin with improved tolerability.

Acipimox: A pyrazine-carboxylic acid derivative, Acipimox is a long-acting nicotinic acid analog. It effectively reduces plasma free fatty acids, triglycerides, and LDL cholesterol while increasing HDL cholesterol. Clinical studies have shown that while Acipimox is generally better tolerated than immediate-release nicotinic acid, the flushing side effect, although often less severe, can still occur. Some studies suggest that the lipid-modifying effects of Acipimox may be more modest than those of high-dose niacin[1][2].

Extended-Release (ER) Niacin (Niaspan®): While not a structurally different analog, this formulation strategy significantly alters the pharmacokinetic profile of nicotinic acid. By slowing the rate of absorption, ER niacin reduces the rapid spike in plasma concentration that is thought to contribute to the intensity of the flushing response. Clinical trials have demonstrated that ER niacin has a similar lipid-modifying efficacy to immediate-release niacin but with a significantly lower incidence and severity of flushing[3][4].

Laropiprant with Niacin (Tredaptive® - withdrawn): This approach combined extended-release niacin with laropiprant, a selective antagonist of the prostaglandin D2 receptor 1 (DP1). The rationale was to block the downstream effects of PGD2, a key mediator of the flushing response, without interfering with the lipid-modifying effects of niacin[5][6][7]. While this combination did significantly reduce flushing, the drug was withdrawn from the market due to a lack of demonstrated efficacy in reducing cardiovascular events in a large clinical trial and an increase in non-fatal serious adverse events.

Table 1: Comparative Efficacy of Nicotinic Acid and its Derivatives on Lipid Profile

CompoundLDL-C ReductionHDL-C IncreaseTriglyceride ReductionFlushing Severity
Immediate-Release Niacin 10-25%[8]10-30%[8]20-50%[8]High
Acipimox ~15-25%[9]~10-20%[9]up to 50%[9]Moderate
Extended-Release Niacin ~12%[3]~18%[3]~15-17%[3]Low to Moderate
Niacin + Atorvastatin ~38.4%[10]~10.0%[10]~14.0%[10]High (unmitigated)
Vasodilation and Cardiovascular Applications

Beyond lipid management, certain substituted nicotinates have been developed as potent vasodilators for the treatment of conditions like angina.

Nicorandil: This compound is a nicotinamide nitrate ester with a dual mechanism of action. It acts as a potassium channel opener and a nitric oxide (NO) donor[11][12][13]. The opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle leads to hyperpolarization and arterial vasodilation, reducing afterload. Simultaneously, the nitrate moiety releases NO, which activates guanylate cyclase, leading to an increase in cGMP and subsequent venodilation, which reduces preload[11][13][14]. This dual action makes Nicorandil an effective anti-anginal agent.

Thionicotinic Acid Derivatives: Preclinical studies have explored thionicotinic acid analogs as vasorelaxants. For example, 2-(1-adamantylthio)nicotinic acid has been shown to induce dose-dependent vasorelaxation in rat thoracic aorta, a process partially mediated by endothelium-derived NO and prostacyclin[15].

Emerging Applications: Anti-inflammatory and Antioxidant Effects

Recent research has highlighted the potential of substituted nicotinates in modulating inflammation and oxidative stress.

Anti-inflammatory Activity: The activation of HCA2 has been shown to exert anti-inflammatory effects in various cell types, including immune cells[16]. Nicotinic acid derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. For instance, certain novel antipyrine and nicotinic acid-based scaffolds have demonstrated potent COX-2 inhibition with IC50 values comparable to celecoxib, a well-known COX-2 inhibitor[17]. This suggests a potential application in the treatment of inflammatory diseases.

Antioxidant Properties: Several nicotinic acid derivatives have been screened for their antioxidant activity using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide dismutase (SOD) assays. Thionicotinic acid derivatives have demonstrated notable antioxidant properties in these assays[15]. Furthermore, nicotinic acid hydrazides have shown promising antioxidant potential, with some derivatives exhibiting higher potency than ascorbic acid in certain assay conditions[14].

Table 2: Comparative In Vitro Anti-inflammatory and Antioxidant Activity of Selected Nicotinic Acid Derivatives

Compound ClassAssayEndpointResultReference
Antipyrine-Nicotinic Acid Hybrids COX-2 InhibitionIC500.614 ± 0.03 µM[17]
Thionicotinic Acid Derivatives DPPH AssayAntioxidant ActivityPotent[15]
Nicotinic Acid Hydrazides DPPH AssayIC500.183 mM[14]
Nicotinic Acid Hydrazides ABTS AssayIC500.107 to 0.365 mM[14]

Mechanistic Insights: Signaling Pathways and Structure-Activity Relationships

The diverse applications of substituted nicotinates are rooted in their specific interactions with cellular targets and the downstream signaling pathways they modulate.

HCA2 (GPR109A) Signaling

The activation of HCA2 by nicotinates initiates a cascade of intracellular events that differ depending on the cell type, leading to both therapeutic effects and side effects.

HCA2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol HCA2 HCA2 (GPR109A) Receptor G_protein Heterotrimeric G-protein (Gαi, Gβγ) HCA2->G_protein Activation AC Adenylate Cyclase G_protein->AC Gαi inhibits PGD2_PGE2 PGD2 / PGE2 Synthesis ↑ G_protein->PGD2_PGE2 Gβγ activates (in Langerhans cells) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis ↓ HSL->Lipolysis Flushing Vasodilation (Flushing) PGD2_PGE2->Flushing Nicotinate Nicotinate (e.g., Niacin) Nicotinate->HCA2 Binds to

Caption: HCA2 receptor signaling pathway activated by nicotinates.

In adipocytes, the Gαi subunit inhibits adenylate cyclase, leading to decreased cAMP levels and reduced PKA activity. This results in the inhibition of hormone-sensitive lipase and a decrease in lipolysis[18]. In contrast, in dermal Langerhans cells, the Gβγ subunit is thought to be involved in the activation of pathways leading to prostaglandin synthesis, which causes the flushing effect[4][18].

Structure-Activity Relationships (SAR)

The affinity of substituted nicotinates for the HCA2 receptor and their subsequent functional activity are highly dependent on their chemical structure.

  • Carboxylic Acid Moiety: The carboxylate group is crucial for binding to a key arginine residue in the HCA2 binding pocket. Esterification of this group can create prodrugs that are hydrolyzed in vivo to release the active nicotinic acid, a strategy employed to modify the absorption profile and potentially reduce flushing.

  • Pyridine Ring Substitutions: Modifications to the pyridine ring can significantly impact receptor affinity and selectivity. For example, the introduction of bulky substituents can sterically hinder receptor binding.

  • Planarity and Length: Studies on substituted propenoic acid derivatives suggest that a planar pharmacophore with a maximum length of approximately 8 Å is optimal for HCA2 receptor affinity[11][12].

Experimental Protocols for Evaluation

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

HCA2 (GPR109A) Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of test compounds for the HCA2 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the HCA2 receptor using a radiolabeled ligand.

Materials:

  • Membrane preparation from cells expressing the human HCA2 receptor.

  • Radioligand (e.g., [3H]-Nicotinic Acid).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Non-specific binding control (e.g., a high concentration of unlabeled nicotinic acid).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation cocktail and counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include wells for total binding (buffer only) and non-specific binding (excess unlabeled ligand).

  • Radioligand Addition: Add the radioligand at a concentration close to its Kd value to all wells.

  • Membrane Addition: Add the HCA2 receptor membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Buffers, Ligands) B Plate Setup (Test Compounds, Controls) A->B C Add Radioligand B->C D Add Membranes (Initiate Reaction) C->D E Incubate to Equilibrium D->E F Rapid Filtration (Separate Bound/Free) E->F G Wash Filters F->G H Scintillation Counting G->H I Data Analysis (IC50 → Ki) H->I

Caption: Workflow for a radioligand binding assay.

Ex Vivo Aortic Ring Vasodilation Assay

This protocol describes an ex vivo method to assess the vasodilatory effects of substituted nicotinates.

Objective: To measure the relaxation of pre-constricted aortic rings in response to a test compound.

Materials:

  • Thoracic aorta from a suitable animal model (e.g., rat).

  • Krebs-Henseleit buffer.

  • Vasoconstrictor (e.g., Phenylephrine).

  • Test compounds and controls.

  • Organ bath system with force transducers.

  • Data acquisition system.

Procedure:

  • Aorta Dissection: Euthanize the animal and carefully excise the thoracic aorta. Place it in ice-cold Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of adhering fat and connective tissue. Cut the aorta into rings of approximately 2-3 mm in length.

  • Mounting: Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), replacing the buffer every 15-20 minutes.

  • Viability Check: Test the viability of the endothelium by inducing contraction with phenylephrine, followed by relaxation with acetylcholine. Rings showing a robust relaxation response are used for the experiment.

  • Pre-constriction: Wash the rings and then induce a submaximal contraction with the vasoconstrictor (e.g., phenylephrine).

  • Compound Addition: Once a stable contraction plateau is reached, add cumulative concentrations of the test compound to the bath.

  • Data Recording: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and determine the EC50 value.

Future Directions and Conclusion

The development of substituted nicotinates continues to be an active area of research. The ideal next-generation nicotinate would be a potent HCA2 agonist with a biased signaling profile, selectively activating the Gαi pathway responsible for the anti-lipolytic effects while avoiding the Gβγ-mediated pathways that lead to flushing. Further elucidation of the structure-activity relationships and the downstream signaling pathways will be critical in achieving this goal.

References

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Safety Operating Guide

Navigating the Disposal of Ethyl 6-chloro-5-cyano-2-phenylnicotinate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document is intended for researchers, scientists, and drug development professionals. It is imperative to supplement this guidance with a thorough review of your institution's specific chemical hygiene plan and to consult with your Environmental Health and Safety (EHS) department.

The Chemical Profile and Inferred Hazards of Ethyl 6-chloro-5-cyano-2-phenylnicotinate

Ethyl 6-chloro-5-cyano-2-phenylnicotinate's structure contains key functional groups that inform its potential hazards and, consequently, its disposal requirements. The presence of a chloro- group classifies it as a halogenated organic compound. Halogenated organic compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not managed correctly.[1][2] The nitrile group (-CN) can also present toxicity concerns.

Based on the safety profiles of structurally similar compounds, such as other chlorinated pyridines and nicotinonitrile derivatives, it is prudent to handle Ethyl 6-chloro-5-cyano-2-phenylnicotinate as a hazardous substance.[3] Similar chemicals are often harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3][4][5][6] Therefore, all waste containing this compound must be treated as hazardous waste.[3]

Table 1: Inferred Hazard Classification and Key Considerations

Hazard Category Inferred Properties and Handling Precautions Regulatory Framework
Toxicity Assumed to be toxic if ingested, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[4][6]Resource Conservation and Recovery Act (RCRA)
Environmental Hazard As a chlorinated organic compound, it has the potential for environmental persistence. Should not be released into the environment.[4][5]Environmental Protection Agency (EPA)
Reactivity Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]Occupational Safety and Health Administration (OSHA)

Core Principles of Disposal: A Step-by-Step Protocol

The disposal of Ethyl 6-chloro-5-cyano-2-phenylnicotinate must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] It is illegal and unsafe to dispose of this chemical in regular trash or down the sewer system.[7][8]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. Based on the hazards of similar compounds, the recommended PPE includes:[3]

  • Eye and Face Protection: Safety glasses with side shields or goggles are mandatory.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be used.[3]

  • Body Protection: A long-sleeved laboratory coat is essential to prevent skin contact.[3]

  • Respiratory Protection: All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure cost-effective and compliant disposal.[9][10]

  • Designated Waste Container: All waste materials containing Ethyl 6-chloro-5-cyano-2-phenylnicotinate, including contaminated PPE, weighing papers, and disposable equipment, must be collected in a designated hazardous waste container.[3]

  • Halogenated Waste Stream: This compound is a chlorinated organic. Therefore, its waste must be collected in a container specifically designated for halogenated organic waste .[2][11] Do not mix it with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[2][11]

  • Compatibility: Ensure the waste container is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[8][12]

  • No Mixing: Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.[10]

Step 3: Container Management and Labeling

Proper container management and labeling are mandated by the EPA and OSHA to ensure safety and proper handling.[8][13]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[7][13] The label must also include the full chemical name, "Ethyl 6-chloro-5-cyano-2-phenylnicotinate," and the approximate quantity or concentration.[7][13] Do not use abbreviations or chemical formulas.[7][14]

  • Container Integrity: The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[8][9]

  • Keep Closed: Keep the hazardous waste container tightly sealed when not in use.[3][13]

  • Storage Location: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3][8]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[3]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[7][13]

  • Documentation: Complete any required waste disposal forms or tags provided by your EHS department. This information is crucial for tracking the waste from its point of generation to its final disposal, a process known as "cradle-to-grave" management.

  • Never: Never dispose of this chemical down the drain or in the regular trash.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl 6-chloro-5-cyano-2-phenylnicotinate.

DisposalWorkflow start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregation Step 2: Segregate Waste ppe->segregation halogenated_container Collect in Designated HALOGENATED Organic Waste Container segregation->halogenated_container labeling Step 3: Label Container 'Hazardous Waste' + Full Chemical Name halogenated_container->labeling storage Store in Secure, Ventilated Area labeling->storage ehs_contact Step 4: Contact EHS for Pickup storage->ehs_contact disposal Disposal by Licensed Hazardous Waste Vendor ehs_contact->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for Ethyl 6-chloro-5-cyano-2-phenylnicotinate.

Spill and Decontamination Procedures

In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Absorb the Spill: For small spills, use an inert absorbent material, such as vermiculite or sand, to absorb the spilled material.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. This waste must also be disposed of as halogenated organic waste.

  • Decontaminate: Clean the spill area with a suitable solvent (consult your institution's procedures), and collect the decontamination materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Conclusion

The responsible disposal of Ethyl 6-chloro-5-cyano-2-phenylnicotinate is a critical aspect of laboratory safety and regulatory compliance. By treating this compound as a hazardous, halogenated organic waste, and following the procedural steps of proper segregation, labeling, and disposal through approved channels, researchers can protect themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and EHS professionals.

References

  • Environmental Health and Safety, University of Iowa. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

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  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.